Bis-PEG5-NHS ester
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O13/c25-17-1-2-18(26)23(17)36-21(29)5-7-31-9-11-33-13-15-35-16-14-34-12-10-32-8-6-22(30)37-24-19(27)3-4-20(24)28/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYUGLBWKRXQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756526-03-1 | |
| Record name | Bis-succinimidyl-4,7,10,13,16-pentaoxanonadecane-1,19-dioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Bis-PEG5-NHS Ester in Biochemistry
For researchers, scientists, and drug development professionals, the strategic selection of chemical tools is paramount to success. Among the vast array of bioconjugation reagents, Bis-PEG5-NHS ester has emerged as a versatile and powerful molecule. This homobifunctional crosslinker, featuring two N-hydroxysuccinimide (NHS) esters flanking a five-unit polyethylene glycol (PEG) chain, offers a unique combination of reactivity, flexibility, and hydrophilicity. This guide provides a comprehensive overview of its applications, underlying biochemical principles, and detailed methodologies.
Core Principles and Applications
This compound is primarily utilized for the covalent crosslinking of biomolecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.[1]
The key features of this compound that drive its utility are:
-
Homobifunctionality: The presence of two identical reactive groups allows for the crosslinking of molecules in a single step, making it ideal for studying protein-protein interactions, stabilizing protein complexes, and preparing protein conjugates.[1]
-
PEGylated Spacer: The five-unit PEG linker imparts several advantageous properties. It increases the water solubility of the crosslinker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[2] The PEG spacer also provides a flexible arm, which can be crucial for accommodating the structural dynamics of interacting proteins. Furthermore, PEGylation is known to reduce the immunogenicity of bioconjugates.[3]
-
Amine Reactivity: The NHS esters specifically target primary amines, which are abundant in proteins (the N-terminus and the side chain of lysine residues), providing multiple potential sites for conjugation.[1]
These properties make this compound a valuable tool in a range of biochemical applications, including:
-
Protein-Protein Interaction Studies: By covalently linking interacting proteins, this reagent allows for the stabilization and subsequent identification of protein complexes using techniques like mass spectrometry.[4]
-
Antibody-Drug Conjugate (ADC) Development: The PEG linker can improve the pharmacokinetic properties of ADCs by enhancing solubility and stability.[3][5]
-
PROTAC Synthesis: this compound can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.[1][5]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C22H32N2O13 | [6] |
| Molecular Weight | 532.50 g/mol | [6] |
| CAS Number | 756526-03-1 | [6] |
| Solubility | Water, DMSO, DMF | [6][7] |
| Purity | Typically >95% | [7] |
| Storage | -20°C, desiccated | [6][7] |
Comparative Data of Bis-PEG-NHS Esters
The length of the PEG linker can influence the properties of the resulting bioconjugate. While specific quantitative data for this compound is often embedded in broader studies, the following table provides a general comparison of how PEG chain length can impact key parameters in ADC development.
| Linker | Effect on Pharmacokinetics | Impact on Cytotoxicity | Reference |
| Short-chain PEG (e.g., PEG4) | Shorter half-life | Higher in vitro cytotoxicity | [8] |
| Mid-range PEG (e.g., PEG5) | Balanced half-life and solubility | Effective cytotoxicity | [3][5] |
| Long-chain PEG (e.g., PEG10, PEG24) | Longer half-life | Lower in vitro cytotoxicity | [5][8] |
Experimental Protocols
Protocol 1: General Protein Crosslinking
This protocol provides a general procedure for crosslinking proteins in solution using this compound.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography or dialysis.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, which will show a shift in molecular weight for crosslinked species, and by mass spectrometry to identify the crosslinked peptides.[4]
Protocol 2: Synthesis of an Amine-Linked Antibody-Drug Conjugate (ADC)
This protocol outlines a general procedure for conjugating a drug to an antibody via its lysine residues using a PEG5 linker.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-PEG5-NHS ester conjugate
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Antibody: Ensure the antibody is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.
-
Prepare Drug-Linker Solution: Dissolve the Drug-PEG5-NHS ester in a minimal amount of anhydrous DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the Drug-PEG5-NHS ester solution to the antibody solution. The final concentration of DMSO should ideally be below 10% (v/v).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography.
-
Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 756526-03-1 | BroadPharm [broadpharm.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
A Technical Guide to Bis-PEG5-NHS Ester: Structure, Mechanism, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the homobifunctional crosslinker, Bis-PEG5-NHS ester. It details its chemical structure, mechanism of action, and key considerations for its use in bioconjugation, with a focus on providing practical information for researchers in drug development and related fields.
Chemical Structure and Properties
This compound is a chemical crosslinker characterized by two N-hydroxysuccinimide (NHS) ester functional groups connected by a polyethylene glycol (PEG) linker of five repeating units (PEG5).[1][2] This structure imparts specific properties that are highly advantageous in bioconjugation. The hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.[1][3] In contrast to heterogeneous PEG mixtures, this compound is a homogeneous compound with a defined molecular weight and spacer arm length, which allows for greater precision in crosslinking applications.[3]
The key structural components are:
-
Two NHS Ester Groups: These are highly reactive functional groups that selectively target primary amines.[4][5]
-
A PEG5 Linker: This flexible, hydrophilic chain separates the two reactive ends, influencing the spatial orientation of conjugated molecules and improving the overall properties of the bioconjugate.[1][3]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C22H32N2O13 | [1][6][7] |
| Molecular Weight | 532.5 g/mol | [1][2][6][7] |
| Purity | Typically ≥95% | [1][2][6] |
| Solubility | Soluble in DMSO, DMF, DCM | [1] |
| Storage | -20°C, desiccated | [1][2][8] |
Mechanism of Action: The NHS Ester Reaction
The utility of this compound as a crosslinker is predicated on the highly efficient and selective reaction of its NHS ester groups with primary amines.[4][9] This reaction, a form of nucleophilic acyl substitution, proceeds readily under physiological to slightly alkaline conditions.[5][]
The primary amine, present on lysine residues and the N-terminus of proteins, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[4][] This forms a tetrahedral intermediate, which then collapses, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][5]
While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester linkages are less stable and susceptible to hydrolysis or displacement by amines.[4] The primary amine is the most reactive site for NHS esters.[11]
The reaction is illustrated in the following diagram:
Caption: Reaction mechanism of an NHS ester with a primary amine.
A significant competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile.[3][5] The rate of hydrolysis increases with pH.[5] This necessitates careful control of reaction conditions to maximize the efficiency of the desired amine reaction.
Quantitative Data and Reaction Parameters
The efficiency of the conjugation reaction is influenced by several factors. The following table summarizes key parameters for successful bioconjugation using NHS esters.
| Parameter | Recommended Range/Value | Remarks | Reference |
| pH | 7.2 - 9.0 (Optimal: 8.0-8.5) | Balances amine reactivity and NHS ester hydrolysis. The rate of hydrolysis increases significantly at higher pH. | [3][5][][12] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow down the reaction and minimize side reactions, especially for sensitive proteins. | [5][][13] |
| Reaction Time | 30 minutes to 4 hours | Dependent on temperature, pH, and the specific biomolecules being conjugated. | [5][][13] |
| Half-life of NHS Ester Hydrolysis | 4-5 hours at pH 7.0, 0°C | Decreases to 10 minutes at pH 8.6, 4°C. This highlights the importance of timely reactions. | [5] |
| Molar Excess of NHS Ester | Varies (typically 5- to 20-fold) | Dependent on the concentration of the target molecule and the number of available primary amines. | [4] |
Experimental Protocol: A General Guideline
This section provides a generalized protocol for the conjugation of a protein with this compound. The specific concentrations and volumes should be optimized for each application.
Materials:
-
Protein of interest containing primary amines
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer at pH 8.0. Crucially, avoid buffers containing primary amines like Tris or glycine. [3][5]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
The experimental workflow is depicted below:
Caption: General experimental workflow for bioconjugation.
Procedure:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution. A typical final concentration of the NHS ester reagent is 1-5 mM.[3]
-
Mix the reaction gently and incubate at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer to a final concentration of approximately 50 mM.[3] This will react with any remaining NHS ester.
-
-
Purification:
-
Remove unreacted crosslinker and the NHS byproduct from the conjugated protein using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or diafiltration.
-
-
Characterization:
-
Analyze the final product to confirm successful conjugation and assess purity. Techniques such as SDS-PAGE, mass spectrometry, and functional assays are commonly employed.
-
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in several advanced applications:
-
Antibody-Drug Conjugates (ADCs): It can be used as a linker to attach cytotoxic drugs to antibodies, leveraging the antibody's targeting ability to deliver the drug specifically to cancer cells.[6][8]
-
PROTACs (Proteolysis Targeting Chimeras): this compound serves as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[6][8]
-
PEGylation: The PEG linker can be used to modify proteins, peptides, or oligonucleotides to improve their solubility, stability, and pharmacokinetic profiles.[1][]
-
Surface Modification: It can be used to immobilize proteins or other biomolecules onto surfaces that have been functionalized with primary amines.[]
References
- 1. This compound, 756526-03-1 | BroadPharm [broadpharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bis-PEG-NHS | AxisPharm [axispharm.com]
- 11. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. neb.com [neb.com]
An In-depth Technical Guide to Bis-PEG5-NHS Ester: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, experimental methodologies, and key applications of Bis-PEG5-NHS ester, a homobifunctional crosslinking agent integral to advancements in bioconjugation, diagnostics, and therapeutics.
Core Chemical Properties
This compound is a polyethylene glycol (PEG)-containing crosslinker featuring two N-hydroxysuccinimide (NHS) ester terminal groups. The presence of the PEG spacer enhances the solubility and stability of conjugates, mitigating issues like aggregation often associated with more hydrophobic crosslinkers.[1] Its defined molecular weight and spacer arm length ensure reproducibility in crosslinking applications.
Key Physicochemical Data
| Property | Value | References |
| Synonyms | Bis-N-succinimidyl-(pentaethylene glycol) ester, Bis(NHS)PEG5 | [2] |
| Molecular Weight | 532.5 g/mol | [1][2] |
| Chemical Formula | C22H32N2O13 | [1] |
| CAS Number | 756526-03-1 | [1] |
| Purity | Typically >95% | [2] |
| Spacer Arm Length | ~21.7 Å | [1] |
| Solubility | Soluble in DMSO, DMF, methylene chloride, acetonitrile, and water | [1] |
| Storage | Store at -20°C, desiccated. Allow to reach room temperature before opening to prevent moisture condensation. | [1][3] |
Reaction Mechanism and Kinetics
The primary utility of this compound lies in its ability to react with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-termini of proteins. This reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond.
The reaction is most efficient in a pH range of 7 to 9, with an optimal pH between 8.3 and 8.5.[4] However, a significant competing reaction is the hydrolysis of the NHS ester, which also increases with higher pH. The half-life of NHS esters can range from 4-5 hours at pH 7 to as little as 10 minutes at pH 8.6.[5][6] Therefore, for optimal conjugation efficiency, it is crucial to perform reactions promptly after preparing the reagent solution and to carefully control the pH.
Figure 1: Reaction of this compound with a Primary Amine.
Experimental Protocols
Detailed methodologies are critical for successful bioconjugation. Below are protocols for common applications of this compound.
General Protein Crosslinking
This protocol outlines a general procedure for crosslinking proteins in solution.[7]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein(s) in an amine-free conjugation buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-250 mM).
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by desalting or dialysis.
Antibody Conjugation
This protocol provides a step-by-step guide for conjugating this compound to an antibody.[8][]
Materials:
-
Antibody (2 mg/mL in PBS)
-
This compound
-
Anhydrous DMSO
-
Carbonate/bicarbonate buffer (0.5 M, pH 8.75)
-
1 M Tris-HCl, pH 7.5
-
Spin desalting column
Procedure:
-
Antibody Preparation: If necessary, remove any amine-containing stabilizers (like BSA or glycine) from the antibody solution using a spin desalting column, exchanging the buffer to PBS. Adjust the antibody concentration to 2 mg/mL.
-
pH Adjustment: Adjust the pH of the antibody solution to 8.0-8.5 by adding carbonate/bicarbonate buffer.
-
Reagent Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Conjugation: Add the this compound solution to the antibody solution at a desired molar ratio (e.g., 10:1 to 20:1 ester to antibody).
-
Incubation: Incubate for 1-2 hours at room temperature with gentle agitation.
-
Quenching: Add 1 M Tris-HCl to a final concentration of 100 mM to quench the reaction.
-
Purification: Purify the conjugated antibody using a spin desalting column to remove unreacted ester and byproducts.
Cell Surface Protein Crosslinking
This protocol is designed for crosslinking proteins on the surface of living cells.[7]
Materials:
-
Cell suspension (e.g., 25 x 10^6 cells/mL)
-
Ice-cold PBS, pH 8.0
-
This compound stock solution in DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl or glycine)
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cells in PBS at the desired concentration.
-
Crosslinking: Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubation: Incubate for 30 minutes at room temperature or on ice to minimize internalization of the crosslinker.
-
Quenching: Add the quenching solution to a final concentration of 10-20 mM and incubate for 10 minutes.
-
Analysis: The crosslinked cells can now be lysed and analyzed by techniques such as SDS-PAGE and Western blotting.
Applications in Drug Development
This compound is a valuable tool in the development of advanced therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used as a non-cleavable linker to conjugate a cytotoxic payload to an antibody.[2][10] The PEG spacer enhances the solubility and stability of the ADC, potentially leading to improved pharmacokinetics and reduced immunogenicity.[10]
Figure 2: Workflow for ADC Development and Action.
Proteolysis Targeting Chimeras (PROTACs)
This compound also serves as a linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker in this context provides the necessary spacing and flexibility for the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Figure 3: Workflow for PROTAC Synthesis and Action.
Conclusion
This compound is a versatile and valuable reagent for researchers in the life sciences and drug development. Its well-defined structure, favorable solubility, and efficient reactivity with primary amines make it a reliable choice for a wide range of bioconjugation applications. By understanding its chemical properties and adhering to optimized experimental protocols, scientists can effectively leverage this crosslinker to advance their research and develop novel therapeutics and diagnostics.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. nanocomposix.com [nanocomposix.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. furthlab.xyz [furthlab.xyz]
- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
Navigating the Aqueous Environment: A Technical Guide to Bis-PEG5-NHS Ester Handling for Optimal Bioconjugation
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the practical handling and behavior of Bis-PEG5-NHS ester in aqueous buffers. While the polyethylene glycol (PEG) spacer enhances its hydrophilicity, the reactivity and stability of the N-hydroxysuccinimide (NHS) ester groups are paramount considerations for successful conjugation. This document outlines key factors governing its use, focusing on managing its stability in aqueous media to achieve efficient and reproducible results.
Introduction to this compound
This compound is a homobifunctional crosslinking agent widely used in bioconjugation. Its structure features a five-unit PEG spacer flanked by two amine-reactive NHS ester groups. The hydrophilic PEG spacer is designed to increase the water solubility of the molecule and the resulting conjugate[1]. However, the practical application in aqueous solutions is dominated by the hydrolytic instability of the NHS esters, a factor critically dependent on the pH of the medium.
The Critical Role of pH in Aqueous Stability
The primary challenge in using this compound in aqueous buffers is the hydrolysis of the NHS ester, which competes with the desired amidation reaction with primary amines. The rate of this hydrolysis is significantly influenced by the pH of the buffer.
Key Considerations:
-
Optimal Reaction pH: The reaction of NHS esters with primary amines is most efficient in the pH range of 7.0 to 9.0.
-
Increased Hydrolysis at Higher pH: As the pH increases, the rate of NHS ester hydrolysis accelerates, leading to a reduced yield of the desired conjugate.
The following table summarizes the general effect of pH on the stability of NHS esters, providing an essential reference for experimental design.
| pH | Temperature (°C) | Half-life of NHS Ester | Implication for Experimental Design |
| 7.0 | 0 | 4-5 hours | Provides a reasonable timeframe for conjugation with cooled reagents. |
| 8.6 | 4 | 10 minutes | Requires rapid execution of the conjugation reaction. |
Table 1: General Hydrolytic Half-life of NHS Esters in Aqueous Solutions.[2]
Recommended Handling and Dissolution Protocol
Direct dissolution of this compound in aqueous buffers is strongly discouraged due to its rapid hydrolysis[3][4]. The recommended procedure involves the preparation of a concentrated stock solution in a dry, water-miscible organic solvent, which is then added to the aqueous reaction buffer immediately prior to initiating the conjugation reaction.
Recommended Solvents for Stock Solutions:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous N,N-Dimethylformamide (DMF)
Experimental Protocol: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Preparation: Use a fresh, anhydrous grade of DMSO or DMF.
-
Dissolution: Add the dry organic solvent to the vial to achieve a desired stock concentration (e.g., 10-100 mM).
-
Mixing: Mix thoroughly by vortexing or pipetting until the ester is completely dissolved.
-
Immediate Use: This stock solution should be used immediately. Storage of the stock solution is not recommended as the NHS ester is sensitive to moisture.
Selection of Aqueous Buffers for Conjugation
The choice of aqueous buffer is critical to prevent unintended reactions that would consume the NHS ester.
Recommended Buffers (Amine-Free):
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
HEPES Buffer
-
Bicarbonate/Carbonate Buffer
-
Borate Buffer
Buffers to Avoid (Containing Primary Amines):
-
Tris-Buffered Saline (TBS)
-
Glycine Buffers
These amine-containing buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.
Logical Workflow for this compound Conjugation
The following diagram illustrates the recommended workflow for using this compound, from reagent preparation to quenching the reaction. This workflow is designed to maximize conjugation efficiency by minimizing hydrolysis.
Figure 1. Recommended workflow for the use of this compound.
Summary and Best Practices
To ensure the successful application of this compound in aqueous environments, the following best practices should be adhered to:
-
Prioritize Stability: Recognize that the primary challenge is the hydrolytic stability of the NHS ester, not its solubility.
-
Use Anhydrous Solvents: Always prepare stock solutions in high-purity, anhydrous DMSO or DMF.
-
Prepare Fresh Solutions: Do not store stock solutions of this compound. Prepare them immediately before use.
-
Select Appropriate Buffers: Utilize amine-free buffers at a pH between 7.0 and 8.5 for the conjugation reaction.
-
Control Reaction Time and Temperature: Optimize incubation times and temperatures based on the stability of the NHS ester at the chosen pH.
-
Effective Quenching: Terminate the reaction by adding an excess of a primary amine-containing buffer.
By following these guidelines, researchers can effectively manage the reactivity of this compound in aqueous solutions, leading to higher conjugation efficiencies and more reliable experimental outcomes.
References
An In-depth Technical Guide to Homobifunctional Crosslinkers for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of homobifunctional crosslinkers, essential tools for elucidating protein structure, function, and interactions. From stabilizing protein complexes to preparing antibody-drug conjugates, these reagents offer a versatile approach to covalently capture molecular relationships. This document details the core chemistries, quantitative characteristics, and experimental protocols for the effective application of homobifunctional crosslinkers in research and development.
Introduction to Homobifunctional Crosslinkers
Homobifunctional crosslinkers are chemical reagents that possess two identical reactive groups connected by a spacer arm.[1] These reagents are designed to covalently link two identical functional groups on proteins, primarily the primary amines of lysine residues or the N-terminus.[2][3] This one-step reaction strategy is particularly useful for intramolecular crosslinking, determining the quaternary structure of proteins, and "fixing" interacting protein partners in a complex.[3][4][5] While straightforward, this approach can sometimes lead to polymerization or self-conjugation, which should be considered during experimental design.[4][6][7]
The choice of a homobifunctional crosslinker depends on several factors, including the target functional group, the desired spacer arm length, solubility, and whether the crosslink needs to be cleavable for subsequent analysis.[8][9][10]
Core Chemistries of Homobifunctional Crosslinkers
The reactivity of a homobifunctional crosslinker is determined by its reactive end groups. The most common types target primary amines, which are abundant and typically located on the surface of proteins.[11]
N-Hydroxysuccinimide (NHS) Esters
NHS esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and ability to form stable amide bonds with primary amines at physiological to slightly alkaline pH (7.2-9.0).[2][12][13] The reaction proceeds via nucleophilic acyl substitution, releasing N-hydroxysuccinimide (NHS) as a byproduct.[2] While highly reactive with primary amines, NHS esters have been reported to exhibit side reactions with the side chains of tyrosine, serine, and threonine residues, a factor to consider in data analysis.[14] Many NHS ester crosslinkers are not water-soluble and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[13][15]
Imidoesters
Imidoesters represent another major class of amine-reactive crosslinkers. They react with primary amines between pH 7 and 10 to form amidine bonds.[16][17] A key feature of the resulting amidine bond is that it retains a positive charge at physiological pH, thereby preserving the native isoelectric point of the modified protein.[17][18] Imidoester crosslinkers are generally water-soluble and membrane-permeable.[16][18] However, the amidine bond can be reversible at high pH, and NHS-ester crosslinkers have largely replaced them due to the formation of more stable linkages.[17]
Aldehydes (Glutaraldehyde)
Glutaraldehyde is a non-specific homobifunctional crosslinker that reacts with several functional groups, primarily primary amines.[8] It is often used for fixing cells and tissues for microscopy and can be used to stabilize and determine the stoichiometry of protein complexes.[19] However, its tendency to polymerize in solution and its lack of specific reactivity can complicate structural studies.[19]
Quantitative Data of Common Homobifunctional Crosslinkers
The selection of a crosslinker is critically dependent on its physicochemical properties. The spacer arm length, in particular, acts as a "molecular ruler," providing distance constraints for structural modeling.[20] The table below summarizes key quantitative data for several widely used homobifunctional crosslinkers.
| Crosslinker | Abbreviation | Reactive Group | Target Group | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? |
| Disuccinimidyl suberate | DSS | NHS Ester | Primary Amines | 11.4 | No | Yes |
| Disuccinimidyl glutarate | DSG | NHS Ester | Primary Amines | 7.7 | No | Yes |
| Dithiobis(succinimidyl propionate) | DSP | NHS Ester | Primary Amines | 12.0 | Yes (Thiol) | Yes |
| Ethylene glycol bis(succinimidyl succinate) | EGS | NHS Ester | Primary Amines | 16.1 | Yes (Hydroxylamine) | Yes |
| Dimethyl adipimidate | DMA | Imidoester | Primary Amines | 8.6 | No | Yes |
| Dimethyl pimelimidate | DMP | Imidoester | Primary Amines | 9.2 | No | Yes |
| Dimethyl suberimidate | DMS | Imidoester | Primary Amines | 11.0 | No | Yes |
| Glutaraldehyde | - | Aldehyde | Primary Amines, etc. | Variable (5-carbon spacer) | No | Yes |
Note: Spacer arm lengths are approximate and can vary based on the conformation of the molecule.[20]
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible crosslinking experiments. Below are generalized protocols for common amine-reactive homobifunctional crosslinkers. Optimization is often necessary for specific protein systems.
Protocol for Protein Crosslinking with DSS (NHS Ester)
This protocol outlines the general steps for crosslinking purified proteins in solution using Disuccinimidyl Suberate (DSS).[21][22][23]
Materials:
-
Purified protein sample (0.1-2 mg/mL)
-
DSS crosslinker
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Amine-free buffer, pH 7-9 (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5; 50 mM HEPES, pH 8.0). Avoid Tris or glycine buffers.[15][16][24]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine.[15][21]
Procedure:
-
Protein Preparation: Prepare the purified protein sample in the chosen Conjugation Buffer.[22]
-
Crosslinker Preparation: Immediately before use, allow the DSS vial to equilibrate to room temperature to prevent condensation.[23] Dissolve DSS in DMSO or DMF to a stock concentration (e.g., 25-50 mM).[23][25] DSS is moisture-sensitive and hydrolyzes in aqueous solutions, so stock solutions should not be stored.[26]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[15][22]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[21][22] The optimal time and temperature may require empirical determination.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[22][23] This will consume any unreacted DSS. Incubate for an additional 15 minutes at room temperature.[21][23]
-
Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry to identify crosslinked products.[21][24] Unreacted crosslinker can be removed by dialysis or gel filtration if necessary.[23]
Protocol for Protein Crosslinking with Glutaraldehyde
This protocol provides a method for crosslinking proteins using glutaraldehyde, a less specific but effective crosslinking agent.[8][24][27]
Materials:
-
Purified protein sample
-
Glutaraldehyde solution (e.g., 2.3% or 2.5% stock)
-
Reaction Buffer: Amine-free buffer, pH 7.5-8.0 (e.g., 20 mM HEPES, pH 7.5; Phosphate buffer).[8][24]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[24][27]
Procedure:
-
Protein Preparation: Prepare the protein sample in the Reaction Buffer.[27]
-
Crosslinking Reaction: Add freshly prepared glutaraldehyde solution to the protein sample to a final concentration of 0.05% to 2% (v/v).[27][28] The optimal concentration should be determined experimentally.
-
Incubation: Incubate the mixture for 2 to 30 minutes.[8][28] Incubation can be done on ice, at room temperature, or at 37°C depending on the desired reaction speed and protein stability.[8][24][28]
-
Quenching: Terminate the reaction by adding the Quenching Solution to neutralize unreacted glutaraldehyde.[24][27]
-
Analysis: Analyze the crosslinked products using SDS-PAGE or other desired methods. The formation of higher molecular weight bands indicates successful crosslinking.[24]
Visualization of Workflows and Pathways
Diagrams are invaluable for visualizing complex experimental processes and molecular interactions. The following diagrams, generated using Graphviz, illustrate a typical crosslinking mass spectrometry workflow and the reaction mechanism of NHS esters.
Experimental Workflow for Crosslinking Mass Spectrometry
The following workflow outlines the major steps involved in identifying protein-protein interactions or probing protein structure using chemical crosslinking coupled with mass spectrometry (XL-MS).[12][29]
Reaction Mechanism of an NHS-Ester Crosslinker
This diagram illustrates the two-step reaction of a homobifunctional NHS-ester crosslinker with primary amines on two separate protein chains, resulting in a covalent crosslink.
References
- 1. Homobifunctional Crosslinkers [proteochem.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. jpsionline.com [jpsionline.com]
- 4. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 5. Protein Crosslinking | Thermo Fisher Scientific - CH [thermofisher.com]
- 6. Crosslinking Applications | Thermo Fisher Scientific - AR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. fgsc.net [fgsc.net]
- 9. cyanagen.com [cyanagen.com]
- 10. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. store.sangon.com [store.sangon.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. interchim.fr [interchim.fr]
- 19. On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. plchiulab.gitbook.io [plchiulab.gitbook.io]
- 25. Cross-linking Mass spectrometry [bio-protocol.org]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 28. researchgate.net [researchgate.net]
- 29. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Bioconjugation: An In-depth Technical Guide to NHS Ester Chemistry
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) ester chemistry is a robust and widely adopted method for the covalent attachment of molecules to proteins, antibodies, and other biomolecules.[1] Its enduring popularity in bioconjugation stems from its efficiency, selectivity towards primary amines, and the formation of stable amide bonds under mild aqueous conditions.[][3] This technical guide provides a comprehensive overview of the principles of NHS ester chemistry, detailed experimental protocols, and applications in drug development, equipping researchers with the knowledge to effectively implement this foundational technique.
Core Principles of NHS Ester Chemistry
The fundamental reaction involves the nucleophilic acyl substitution of an NHS ester with a primary amine (-NH₂), typically found at the N-terminus of a protein or on the ε-amino group of lysine residues.[1] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a benign byproduct.[]
The formation of the NHS ester itself is generally achieved by activating a carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[]
The Critical Role of pH
The pH of the reaction environment is the most critical factor influencing the success of NHS ester chemistry. It governs a crucial balance between the reactivity of the target amine and the stability of the NHS ester itself. For the amine to be nucleophilic, it must be in its unprotonated form. The pKa of the ε-amino group of lysine is approximately 10.5, meaning that at physiological pH, a significant portion is protonated and unreactive. Increasing the pH to a slightly alkaline range (typically 7.2 to 8.5) shifts the equilibrium towards the more reactive, unprotonated form.[][4]
However, this is complicated by the competing reaction of hydrolysis, where the NHS ester reacts with water and is rendered inactive. The rate of hydrolysis increases significantly with pH.[4][5] Therefore, the optimal pH for NHS ester bioconjugation is a compromise, maximizing the rate of the desired aminolysis reaction while minimizing the rate of hydrolysis. For most protein labeling applications, a pH of 8.3 to 8.5 is considered optimal.[1][4][6]
Quantitative Data for Reaction Optimization
To achieve efficient and reproducible bioconjugation, it is essential to understand the quantitative parameters that govern the reaction. The following tables summarize key data regarding NHS ester stability and recommended reaction conditions.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is typically 8.3-8.5. Lower pH reduces the reaction rate due to amine protonation, while higher pH significantly increases the rate of NHS ester hydrolysis.[1][][6] |
| Temperature | 4°C to Room Temperature (20-25°C) | Reactions can be performed at room temperature for 30-120 minutes or at 4°C overnight. Lower temperatures can help to minimize hydrolysis of the NHS ester.[] |
| Buffer Type | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester and should be avoided.[] |
| Molar Excess of NHS Ester | 5- to 20-fold | The optimal molar excess depends on the protein concentration and the number of accessible amines. Higher excesses can lead to over-labeling and potential protein precipitation.[1][6] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve conjugation efficiency by favoring the bimolecular aminolysis reaction over the unimolecular hydrolysis reaction.[] |
| Table 1: Recommended Reaction Conditions for NHS Ester Bioconjugation |
The stability of the NHS ester in aqueous solution is a critical consideration. The following table provides the approximate half-life of a typical NHS ester at various pH values and temperatures, highlighting the importance of timely execution of the conjugation reaction, especially at higher pH.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 7.0 | 4 | 4 - 5 hours[7] |
| 8.0 | Room Temperature | ~1 hour |
| 8.5 | Room Temperature | ~180 minutes[8] |
| 8.6 | 4 | 10 minutes[4][7] |
| 9.0 | Room Temperature | ~125 minutes[8] |
| Table 2: Approximate Half-life of NHS Esters in Aqueous Solution |
Visualizing the Chemistry and Workflow
To better illustrate the core concepts of NHS ester bioconjugation, the following diagrams have been generated.
Detailed Experimental Protocol: Protein Labeling with an NHS Ester
This protocol provides a general framework for the bioconjugation of a protein with an NHS ester-functionalized molecule. Optimization may be required for specific applications.
Materials
-
Protein of interest
-
NHS ester-functionalized molecule (e.g., fluorescent dye, biotin, drug linker)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3-8.5)[1]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[9]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[10]
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)[1]
Procedure
-
Protein Preparation:
-
Ensure the protein is in an appropriate amine-free buffer. If the stock buffer contains primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[1]
-
-
NHS Ester Solution Preparation:
-
Immediately before initiating the conjugation, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration should be high enough to avoid introducing a large volume of organic solvent into the reaction (typically not exceeding 10% of the final reaction volume).[9]
-
Note: NHS esters are moisture-sensitive and will hydrolyze in the presence of water. Use high-quality, anhydrous solvent and prepare the solution fresh.
-
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (typically 5- to 20-fold) over the protein.
-
While gently stirring or vortexing the protein solution, add the NHS ester stock solution dropwise.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. If using a light-sensitive label, protect the reaction from light.[1]
-
-
Quenching the Reaction (Optional):
-
To terminate the reaction and consume any unreacted NHS ester, add the quenching solution to the reaction mixture. A final concentration of 50-100 mM of Tris or glycine is typically sufficient.
-
Incubate for an additional 15-30 minutes at room temperature.[10]
-
-
Purification of the Conjugate:
-
Characterization:
-
Determine the concentration of the purified protein conjugate (e.g., using a BCA or Bradford assay).
-
Calculate the Degree of Labeling (DOL), which is the average number of attached molecules per protein. This is often determined spectrophotometrically by measuring the absorbance of the protein and the attached molecule.
-
Applications in Drug Development and Cellular Imaging
NHS ester chemistry is a cornerstone of modern drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs).[11][12] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connecting the drug to the antibody is often attached via NHS ester chemistry to the lysine residues of the antibody.[13]
These ADCs can target specific cell surface receptors, such as HER2 or EGFR, which are overexpressed in certain cancers.[11][12][14] Upon binding to the receptor, the ADC is internalized by the cancer cell. Inside the cell, the cytotoxic payload is released, leading to cell death.[15][] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic drug, minimizing its exposure to healthy tissues and reducing side effects.[17]
Furthermore, the conjugation of fluorescent dyes to antibodies and other proteins using NHS esters enables a wide range of cellular imaging applications.[18][19] These fluorescently labeled proteins can be used to visualize the localization and trafficking of specific proteins within living cells, providing insights into complex cellular processes and signaling pathways.[18][19][20]
References
- 1. interchim.fr [interchim.fr]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 11. Frontiers | A narrative review of antibody–drug conjugates in EGFR-mutated non-small cell lung cancer [frontiersin.org]
- 12. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 14. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 17. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential labelling of human sub-cellular compartments with fluorescent dye esters and expansion microscopy - Nanoscale (RSC Publishing) DOI:10.1039/D3NR01129A [pubs.rsc.org]
Bis-PEG5-NHS Ester: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Bis-PEG5-NHS ester, a homobifunctional crosslinking agent widely utilized in biological research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, experimental protocols, and applications.
Introduction
This compound is a versatile crosslinker featuring two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a five-unit polyethylene glycol (PEG) spacer. The NHS esters readily react with primary amines (-NH2) on proteins, peptides, and other biomolecules to form stable amide bonds.[1][2] The hydrophilic PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes immunogenicity.[3] This reagent is particularly valuable for covalently linking molecules for applications in protein interaction analysis, antibody-drug conjugate (ADC) development, and surface modification.[1][2]
Physicochemical Properties
The key properties of this compound are summarized in the table below, providing essential information for its effective use in experimental design.
| Property | Value | Reference(s) |
| Molecular Weight | 532.5 g/mol | [4] |
| Spacer Arm Length | ~21.7 Å | [5] |
| Chemical Formula | C22H32N2O13 | [4] |
| Purity | Typically >95% | |
| Physical State | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | [4] |
| Storage Conditions | -20°C, desiccated | [4] |
Reaction Chemistry and Kinetics
The primary reaction of this compound involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The efficiency of this reaction is highly dependent on the pH of the reaction buffer.
Effect of pH on Reaction Efficiency
The optimal pH for NHS ester reactions is a compromise between the nucleophilicity of the amine and the hydrolytic stability of the NHS ester.[6] Primary amines are more nucleophilic in their deprotonated state, which is favored at higher pH. However, the rate of hydrolysis of the NHS ester also increases with pH, leading to an inactive carboxylate.[6][7] The optimal pH range for NHS ester coupling is typically 7.0-9.0.
Table 3.1.1: Effect of pH on the Half-life of NHS Esters [6][7]
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | Varies by ester structure (see Table 3.1.2) |
| 8.6 | 4 | 10 minutes |
Table 3.1.2: Hydrolysis Half-lives of Various PEG NHS Esters at pH 8, 25°C
| PEG NHS Ester Type | Half-life (minutes) |
| Succinimidyl Valerate (SVA) | 33.6 |
| Succinimidyl Butanoate (SBA) | 23.3 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Glutarate (SG) | 17.6 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Succinate (SS) | 9.8 |
| mPEG2-NHS | 4.9 |
| Succinimidyl Succinamide (SSA) | 3.2 |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
Note: While specific data for this compound is not provided, this table of related compounds illustrates the influence of the ester's local chemical environment on its stability.
Experimental Protocols
The following are generalized protocols for common applications of this compound. Optimization is recommended for specific experimental systems.
Protein Crosslinking in Solution
This protocol describes a general procedure for crosslinking proteins in a solution.
Materials:
-
This compound
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein(s) in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-25 mM).
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept to a minimum (ideally <10% v/v).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of an ADC using an NHS-ester-functionalized linker like this compound for payload conjugation to an antibody.
Applications in Research
Studying Protein-Protein Interactions
This compound can be used to covalently trap interacting proteins, allowing for their identification and the mapping of interaction interfaces. The workflow for such an experiment, often coupled with mass spectrometry (crosslinking-mass spectrometry or XL-MS), is depicted below.
Elucidating Signaling Pathways
By identifying protein-protein interactions, crosslinking can help to elucidate signaling pathways. For instance, it can be used to confirm interactions between receptors, adaptors, and enzymes in a signaling cascade. The diagram below illustrates a hypothetical signaling pathway where crosslinking could be applied to study the interaction between Protein A and Protein B.
References
- 1. mdpi.com [mdpi.com]
- 2. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 3. Synthesis, Radiolabeling, and In Vitro and In Vivo Characterization of Heterobivalent Peptidic Agents for Bispecific EGFR and Integrin αvβ3 Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes | eLife [elifesciences.org]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
Enhancing Protein Solubility: A Technical Guide to PEGylation Reagents
For Researchers, Scientists, and Drug Development Professionals
The limited solubility of therapeutic proteins is a significant hurdle in drug development, impacting formulation, stability, and bioavailability. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, has emerged as a powerful and widely adopted strategy to overcome this challenge. This in-depth technical guide explores the core principles of PEGylation for improving protein solubility, providing a comprehensive overview of available reagents, quantitative data on their efficacy, detailed experimental protocols, and a look into the underlying mechanisms.
The Principle of PEGylation for Enhanced Solubility
PEG is a hydrophilic, non-toxic, and non-immunogenic polymer.[1] When conjugated to a protein, PEG chains form a dynamic, flexible hydrophilic cloud around the molecule. This "stealth" effect has several consequences that contribute to increased solubility:
-
Increased Hydrophilicity: The ethylene glycol repeating units of PEG are highly hydrophilic, significantly increasing the overall water solubility of the conjugate.[2][3]
-
Steric Hindrance: The PEG chains create a steric barrier that prevents protein-protein interactions, which are often the precursors to aggregation and precipitation.[4]
-
Masking of Hydrophobic Patches: PEGylation can mask hydrophobic regions on the protein surface that might otherwise interact with other protein molecules, leading to aggregation.
A Guide to PEGylation Reagents
The choice of PEGylation reagent is critical and depends on the available functional groups on the protein surface and the desired properties of the final conjugate. Reagents are typically characterized by their reactive group, the structure of the PEG chain (linear or branched), and its molecular weight.
Common Reactive Groups for Protein PEGylation
The most common strategies for protein PEGylation target primary amines (the N-terminus and lysine residues) or free sulfhydryl groups (cysteine residues).
| Reactive Group | Target Residue(s) | Resulting Linkage | Key Features |
| N-hydroxysuccinimide (NHS) Ester | Lysine, N-terminus | Amide | Highly reactive, efficient at neutral to slightly basic pH.[5] |
| Maleimide | Cysteine | Thioether | Highly specific for sulfhydryl groups, stable linkage.[6] |
| Aldehyde | N-terminus, Lysine (via reductive amination) | Secondary Amine | Site-specific modification of the N-terminus can be achieved under controlled pH.[7] |
| Carboxyl (activated with carbodiimides) | Lysine | Amide | Can be used to target amines, but less common than NHS esters. |
Impact of PEG Structure and Molecular Weight
The architecture and size of the PEG chain also play a crucial role in the properties of the resulting conjugate.
-
Linear vs. Branched PEG: Branched PEGs consist of multiple PEG chains linked to a central core. Compared to linear PEGs of the same total molecular weight, branched PEGs can offer a greater hydrodynamic volume, potentially leading to enhanced steric hindrance and solubility.[8][9] However, some studies have found no significant difference in the hydrodynamic radii of proteins PEGylated with linear versus branched PEGs of the same total molecular weight.[8]
-
Molecular Weight: Increasing the molecular weight of the PEG chain generally leads to a greater increase in the hydrodynamic radius of the protein, which can further enhance solubility and in vivo half-life.[10][11] However, very high molecular weight PEGs can sometimes negatively impact the biological activity of the protein due to increased steric hindrance at the active site.[12]
Quantitative Impact of PEGylation on Protein Solubility
While the qualitative benefits of PEGylation on solubility are well-established, quantitative data can vary depending on the protein, the specific PEG reagent used, and the degree of PEGylation. The following table summarizes available data and general trends.
| Protein | PEG Reagent (MW) | Fold Increase in Solubility | Reference |
| Lysozyme | mPEG-aldehyde (2kDa, 5kDa, 10kDa) | > 11-fold | [13] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | Not specified | Qualitatively "increased aqueous solubility" | [3] |
| Insulin | Not specified | Qualitatively "extremely soluble with respect to insulin" | |
| Monoclonal Antibodies | Not specified | Qualitatively "increasing solubility" | [1] |
Experimental Protocols
The following are generalized protocols for the two most common PEGylation chemistries. Optimization of reaction conditions (e.g., molar ratio of PEG to protein, reaction time, pH, and temperature) is crucial for each specific protein.
Protocol for Amine-Reactive PEGylation using NHS Ester
This protocol describes a general procedure for conjugating an NHS-activated PEG to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.
-
Amine-reactive PEG reagent (e.g., mPEG-NHS).
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).
-
Purification system (e.g., Size Exclusion Chromatography - SEC).
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS reagent in DMSO or DMF to a concentration of 10-20 mg/mL.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved mPEG-NHS to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM.
-
Purification: Remove unreacted PEG and byproducts, and separate the PEGylated protein from the un-PEGylated protein using SEC.
-
Characterization: Analyze the degree of PEGylation using SDS-PAGE (which will show a molecular weight shift) and/or mass spectrometry.
Protocol for Sulfhydryl-Reactive PEGylation using Maleimide
This protocol outlines a general procedure for conjugating a maleimide-activated PEG to a protein containing a free cysteine residue.
Materials:
-
Protein of interest with at least one free sulfhydryl group in a thiol-free buffer (e.g., PBS) at pH 6.5-7.5.
-
(Optional) A reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to ensure the cysteine is in its reduced state.
-
Sulfhydryl-reactive PEG reagent (e.g., mPEG-Maleimide).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., a solution of a free thiol like β-mercaptoethanol or cysteine).
-
Purification system (e.g., SEC).
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, pre-treat with a reducing agent to ensure the target cysteine is not in a disulfide bond.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-Maleimide reagent in DMSO or DMF.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the dissolved mPEG-Maleimide to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer containing a free thiol to react with any unreacted maleimide groups.
-
Purification: Purify the PEGylated protein using SEC to remove unreacted PEG, quenching agent, and un-PEGylated protein.
-
Characterization: Confirm PEGylation via SDS-PAGE and/or mass spectrometry.
Visualizing the Process and Mechanism
Experimental Workflow for Protein PEGylation
Caption: A generalized workflow for the PEGylation of a protein using an amine-reactive NHS-ester PEG reagent.
Mechanism of Solubility Enhancement by PEGylation
Caption: PEGylation enhances protein solubility by creating a hydrophilic shield around the protein.
Conclusion
PEGylation is a versatile and effective method for improving the solubility of therapeutic proteins. By carefully selecting the appropriate PEGylation reagent and optimizing the reaction conditions, researchers can significantly enhance the physicochemical properties of their protein of interest, thereby overcoming a critical bottleneck in the development of protein-based therapeutics. The protocols and principles outlined in this guide provide a solid foundation for implementing this powerful technology in the laboratory.
References
- 1. Polymer Fusions to Increase Antibody Half-Lives: PEGylation and Other Modifications (Chapter 19) - Recombinant Antibodies for Immunotherapy [resolve.cambridge.org]
- 2. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]
- 3. PEG‐rhG‐CSF for Neutropenia | Biopharma PEG [biochempeg.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of PEGylation and non-ionic surfactants on the physical stability of the therapeutic protein filgrastim (G-CSF) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 7. Lysozyme PEGylation - Wikipedia [en.wikipedia.org]
- 8. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of PEG molecular weight and PEGylation degree on the physical stability of PEGylated lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubility and binding properties of PEGylated lysozyme derivatives with increasing molecular weight on hydrophobic-interaction chromatographic resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
An In-depth Technical Guide: Bis-PEG5-NHS Ester for Protein Coupling
This guide offers a comprehensive overview of Bis-PEG5-NHS ester, a homobifunctional crosslinking agent, for researchers, scientists, and professionals in drug development. It details the chemical principles, experimental protocols, and applications relevant to protein coupling.
Introduction to this compound
This compound is a chemical crosslinker used to covalently link molecules, primarily proteins. Its structure is characterized by three key components:
-
Two N-hydroxysuccinimide (NHS) Ester Groups: These are highly reactive groups located at both ends of the molecule. They readily react with primary amines (-NH₂), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2]
-
A Polyethylene Glycol (PEG) Spacer: The "PEG5" designation indicates a chain of five repeating ethylene glycol units. This hydrophilic spacer arm enhances the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and can minimize steric hindrance.[3][4]
-
Homobifunctional Nature: Having identical reactive groups at both ends (NHS-PEG-NHS), this reagent is designed to link two molecules that both present primary amines.[2][5][6] It is classified as a non-cleavable linker.[7]
This combination of features makes this compound a valuable tool for creating stable protein conjugates, studying protein-protein interactions, and developing bioconjugates for therapeutic or diagnostic purposes.[5][8]
Chemical Principle of NHS Ester Coupling
The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine from a protein on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1]
Reaction Mechanism Diagram
A critical competing reaction is the hydrolysis of the NHS ester by water, which renders the crosslinker inactive. The rate of this hydrolysis increases significantly with rising pH. Therefore, the reaction pH must be carefully optimized to balance amine reactivity (which increases with pH) and NHS ester stability (which decreases with pH).[9]
Quantitative Data and Reagent Properties
The precise characteristics of this compound are crucial for reproducible experimental design.
| Property | Value / Range | Source(s) |
| Molecular Formula | C₂₂H₃₂N₂O₁₃ | [3][7][10] |
| Molecular Weight | 532.50 g/mol | [3][7][10] |
| Spacer Arm Length | ~21.6 Å (19 atoms) | [11] |
| Purity | >95% | [3][7] |
| Solubility | Water, DMSO, DMF, Methylene Chloride | [3][10][11] |
| Reactive Groups | N-hydroxysuccinimide (NHS) Ester (x2) | [10] |
| Reactive Towards | Primary amines (-NH₂) | [3][10] |
| Storage Conditions | -20°C, under inert gas, desiccated | [3][10][11] |
Reaction Condition Parameters
| Parameter | Recommended Range / Value | Notes | Source(s) |
| Optimal Reaction pH | 7.2 - 8.5 | A compromise to maximize amine reactivity while minimizing hydrolysis. The optimal pH is often cited as 8.3-8.5. | [1][12] |
| Reaction Time | 30-60 min (Room Temp) or 2 hours (4°C) | Can be adjusted based on protein concentration and desired degree of labeling. | [13][14][15] |
| Molar Excess of Reagent | 10- to 50-fold over protein | Highly dependent on protein concentration and the number of available lysines. Empirical optimization is necessary. | [4][13] |
| Compatible Buffers | Phosphate (PBS), HEPES, Bicarbonate, Borate | Buffers must be free of primary amines. | [1][14][15] |
| Incompatible Buffers | Tris, Glycine | These contain primary amines that compete with the target protein for reaction with the NHS ester. | [1][14][15] |
NHS Ester Hydrolysis Half-Life
| pH | Temperature | Half-Life | Source(s) |
| 7.0 | 0°C | 4-5 hours | [1] |
| 8.0 | 4°C | 1 hour | [16] |
| 8.6 | 4°C | 10 minutes | [1][16] |
Experimental Protocols
Below is a general protocol for protein-protein crosslinking. The specific concentrations and molar excess should be optimized for each experimental system.
Workflow for Protein Crosslinking
Detailed Methodology
-
Reagent and Buffer Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[14][15]
-
Prepare an amine-free reaction buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.5).[15]
-
Prepare your protein solution(s) in the reaction buffer. Concentrations typically range from 1-10 mg/mL.[12][14]
-
Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[12][14][15] Do not prepare aqueous stock solutions for storage as the reagent will hydrolyze.[11][14][15]
-
-
Crosslinking Reaction:
-
Add the calculated amount of the crosslinker stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[14]
-
Incubate the reaction mixture. Common conditions are 30-60 minutes at room temperature or 2 hours at 4°C.[15]
-
-
Quenching the Reaction:
-
Analysis and Purification:
-
Analyze the reaction products using SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.
-
Remove excess, unreacted crosslinker and quenching reagents to purify the protein conjugate. This is commonly achieved through size-exclusion chromatography (desalting columns) or dialysis.[13][14][15]
-
Applications in Research and Drug Development
The ability of this compound to covalently link proteins makes it a versatile tool.
Logical Relationship of Crosslinker Function
-
Studying Protein-Protein Interactions: By "freezing" interactions between proteins in a complex, crosslinking can help identify binding partners and map interaction interfaces. The PEG spacer provides flexibility, facilitating the capture of dynamic or transient interactions.[17]
-
Antibody-Drug Conjugate (ADC) Development: While heterobifunctional linkers are more common in modern ADCs, homobifunctional linkers can be used in certain strategies to link drugs or payloads to antibodies, leveraging the numerous lysine residues available.[5][18]
-
Hydrogel Formation: Homobifunctional PEGs can crosslink polymers to form hydrogels, which are used in tissue engineering and for creating matrices for controlled drug release.[5][19]
-
Surface Immobilization: Proteins can be covalently attached to amine-functionalized surfaces for applications in diagnostics and biomaterials.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 756526-03-1 | BroadPharm [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. polysciences.com [polysciences.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Bis(NHS)PEG5 Sigma-Aldrich [sigmaaldrich.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. purepeg.com [purepeg.com]
- 19. Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein-Protein Conjugation using Bis-PEG5-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG5-NHS ester is a homo-bifunctional crosslinking reagent widely used in bioconjugation to covalently link two protein molecules. This reagent consists of a five-unit polyethylene glycol (PEG) spacer flanked by two N-hydroxysuccinimide (NHS) esters. The NHS esters react specifically with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. The hydrophilic PEG spacer enhances the solubility of the crosslinker and the resulting conjugate, minimizing aggregation and preserving protein structure and function. These characteristics make this compound an invaluable tool in various applications, including the development of antibody-drug conjugates (ADCs), the creation of protein dimers for therapeutic applications, and the study of protein-protein interactions.
Principle of the Method
The conjugation process relies on the reaction between the NHS esters of the this compound and primary amine groups on the protein surface. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic. The reaction proceeds through a nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. By controlling the stoichiometry of the reaction, it is possible to favor the formation of intramolecular crosslinks (within a single protein) or intermolecular crosslinks (between two or more proteins).
Materials and Reagents
-
This compound: Store at -20°C, protected from moisture.
-
Proteins to be conjugated: Purified and in an amine-free buffer.
-
Conjugation Buffer: Amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.5.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For preparing the crosslinker stock solution.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).
-
Analytical Instruments: SDS-PAGE system, UV-Vis spectrophotometer, and optionally a mass spectrometer.
Experimental Protocols
Preparation of Reagents
-
Protein Solution: Prepare the proteins to be conjugated in the conjugation buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.
-
Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
Protein-Protein Conjugation Reaction
-
Add the desired molar excess of the this compound stock solution to the protein mixture. The optimal molar ratio of crosslinker to protein should be determined empirically, but a starting point of 10:1 to 50:1 is recommended.[1][2]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.
-
Optional Quenching Step: To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature. This will consume any unreacted NHS esters.
Purification of the Conjugate
-
Remove the excess crosslinker and unreacted proteins from the conjugate using SEC or IEX.
-
Monitor the purification process by measuring the absorbance at 280 nm.
-
Pool the fractions containing the desired conjugate.
Analysis of the Conjugate
-
SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE to visualize the formation of higher molecular weight species (dimers, trimers, etc.). Run both the unconjugated protein and the conjugated sample for comparison. The appearance of new bands at higher molecular weights indicates successful conjugation.
-
Size-Exclusion Chromatography (SEC): SEC can be used to determine the hydrodynamic radius of the conjugate and assess its aggregation state.
-
Mass Spectrometry: For a more precise characterization, the molecular weight of the conjugate can be determined by mass spectrometry.
Data Presentation
Table 1: Recommended Molar Ratios for Trial Experiments
| Molar Ratio (Crosslinker:Protein) | Expected Outcome |
| 5:1 | Primarily monomeric protein with some dimer formation. |
| 20:1 | A significant increase in dimer formation with some higher-order oligomers. |
| 50:1 | Predominantly higher-order oligomers and potential for protein precipitation. |
Table 2: Troubleshooting Guide for Protein-Protein Conjugation
| Issue | Possible Cause | Suggested Solution |
| Low conjugation efficiency | Inactive crosslinker due to hydrolysis. | Prepare a fresh stock solution of this compound in anhydrous solvent immediately before use. |
| Presence of primary amines in the buffer. | Dialyze the protein into an amine-free buffer such as PBS. | |
| Suboptimal pH. | Ensure the pH of the conjugation buffer is between 7.2 and 8.5. | |
| Protein precipitation | Excessive crosslinking. | Reduce the molar ratio of crosslinker to protein. Optimize the reaction time and temperature. |
| Poor solubility of the conjugate. | The PEG spacer in this compound generally improves solubility, but for highly hydrophobic proteins, further optimization may be necessary. | |
| Multiple high molecular weight bands on SDS-PAGE | Non-specific aggregation. | Optimize purification methods to isolate the desired conjugate. |
Visualizations
References
Step-by-Step Guide for Bis-PEG5-NHS Ester Crosslinking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to using Bis-PEG5-NHS ester for crosslinking biomolecules. It includes detailed protocols for common applications, data presentation to guide experimental optimization, and diagrams to visualize key processes.
Introduction to this compound
This compound is a homobifunctional crosslinking reagent that contains two N-hydroxysuccinimide (NHS) ester groups at either end of a five-unit polyethylene glycol (PEG) spacer.[1][2][3] The NHS esters react specifically with primary amines (-NH2), found on the N-terminus of proteins and the side chain of lysine residues, to form stable and irreversible amide bonds.[2][][5] This reaction is most efficient at a pH range of 7.2 to 8.5.[][5]
The PEG spacer arm is hydrophilic, which helps to increase the water solubility of the crosslinker and the resulting conjugate, potentially reducing aggregation and immunogenicity.[2][6] this compound is a valuable tool in bioconjugation for applications such as creating antibody-drug conjugates (ADCs), linking proteins or peptides, and developing PROTACs.[3][7][8]
Data Presentation: Optimizing Reaction Conditions
The efficiency of crosslinking with this compound is influenced by several factors, including the molar ratio of the crosslinker to the biomolecule, the pH of the reaction buffer, and the reaction temperature and time. The following tables provide illustrative data to guide the empirical optimization of your specific crosslinking reaction.
Table 1: Effect of Molar Ratio of this compound to Protein on Conjugation Efficiency
| Molar Ratio (Crosslinker:Protein) | Expected Outcome | Remarks |
| 5:1 - 20:1 | Generally sufficient for most protein-protein crosslinking.[9] | A good starting range for initial experiments. |
| 10:1 - 50:1 | Recommended for dilute protein solutions or to achieve a higher degree of labeling.[6][9] | Higher ratios increase the likelihood of modification at multiple sites. |
| >50:1 | May lead to excessive modification, potentially causing protein aggregation or loss of activity. | Use with caution and monitor protein stability. |
Note: The optimal molar ratio is dependent on the concentration of the protein and the number of available primary amines.
Table 2: Influence of Reaction pH on NHS Ester Reactivity
| Reaction pH | Relative Reaction Rate | Stability of NHS Ester | Recommendation |
| 6.5 - 7.0 | Moderate | High (low hydrolysis) | Slower reaction but good for controlling the extent of modification. |
| 7.2 - 8.0 | High | Moderate (hydrolysis increases with pH) | Optimal range for efficient conjugation.[1] |
| > 8.5 | Very High | Low (rapid hydrolysis) | Can lead to lower conjugation efficiency due to rapid hydrolysis of the NHS ester.[5][10] |
Table 3: Recommended Reaction Time and Temperature
| Temperature | Time | Application Notes |
| Room Temperature (20-25°C) | 30 - 60 minutes | Suitable for most standard crosslinking reactions.[9][11] |
| 4°C | 2 - 4 hours | Recommended for proteins that are sensitive to room temperature incubation to maintain their stability.[5][9] |
| On Ice | 2 hours | Can be used to slow down the reaction and potentially increase specificity.[11] |
Experimental Protocols
General Protocol for Protein-Protein Crosslinking
This protocol describes a general method for crosslinking two proteins using this compound.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Protein 1 and Protein 2
-
Conjugation Buffer: Phosphate-buffered saline (PBS) pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer pH 8.3. Avoid buffers containing primary amines like Tris or glycine.[6][11]
-
Quenching Buffer: 1 M Tris-HCl pH 7.5 or 1 M Glycine
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in the Conjugation Buffer at a concentration of 1-10 mg/mL.[11]
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[11] The NHS ester is moisture-sensitive, so do not prepare stock solutions for long-term storage.[11]
-
Crosslinking Reaction: Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 50-fold).[6][9] Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle stirring.[5][9]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[9] Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinked product using SDS-PAGE to observe the formation of higher molecular weight species. Further characterization can be performed using mass spectrometry.
Protocol for Antibody-Small Molecule Conjugation
This protocol is relevant for the development of antibody-drug conjugates (ADCs) where a small molecule with a primary amine is conjugated to an antibody.
Materials:
-
Antibody of interest
-
Amine-containing small molecule
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (as above)
-
Quenching Buffer (as above)
-
Purification equipment (e.g., desalting columns)
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer or BSA), perform a buffer exchange into the Conjugation Buffer.
-
Prepare Crosslinker and Small Molecule Solutions: Prepare a stock solution of the amine-containing small molecule in a suitable solvent. Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.
-
Two-Step Conjugation:
-
Step 1: Activation of the Small Molecule: React the amine-containing small molecule with a molar excess of this compound in an appropriate solvent. This reaction creates a PEGylated small molecule with a terminal NHS ester.
-
Step 2: Conjugation to Antibody: Add the activated small molecule-PEG-NHS ester to the antibody solution at a desired molar ratio.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
Quench and Purify: Quench the reaction with the Quenching Buffer and purify the antibody-drug conjugate using a desalting column to remove unconjugated small molecules and crosslinker.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC (Hydrophobic Interaction Chromatography), or mass spectrometry.
Visualizations
Chemical Reaction and Experimental Workflow
Caption: Reaction mechanism and a typical experimental workflow for this compound crosslinking.
Conceptual Diagram: Antibody-Drug Conjugate (ADC) Mechanism of Action
Caption: Conceptual diagram of an Antibody-Drug Conjugate (ADC) targeting and killing a cancer cell.
References
- 1. This compound, 756526-03-1 | BroadPharm [broadpharm.com]
- 2. glenresearch.com [glenresearch.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Bis-PEG5-NHS Ester in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Bis-PEG5-NHS ester as a homobifunctional crosslinker in the synthesis of antibody-drug conjugates (ADCs). The inclusion of a discrete five-unit polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting ADC, potentially leading to an improved pharmacokinetic profile and therapeutic index.
Introduction to this compound in ADC Synthesis
This compound is a chemical crosslinker featuring two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a five-unit PEG chain. NHS esters are highly reactive towards primary amines, such as the ε-amine of lysine residues on the surface of antibodies and amine groups present in certain cytotoxic payloads. This homobifunctional nature allows for a two-step conjugation strategy, providing a controlled method for linking a drug to an antibody.
The PEG component of the linker offers several advantages in ADC development:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can help to counterbalance the hydrophobicity of many cytotoxic drugs, reducing the propensity for aggregation of the final ADC product.
-
Improved Pharmacokinetics: The PEG moiety can increase the hydrodynamic radius of the ADC, which may lead to a longer circulation half-life and reduced renal clearance.
-
Reduced Immunogenicity: PEGylation can shield the linker and drug from the immune system, potentially reducing the immunogenicity of the conjugate.
Experimental Protocols
A two-step conjugation process is recommended when using a homobifunctional linker like this compound for ADC synthesis. This approach involves first reacting the linker with the amine-containing cytotoxic drug to form a drug-linker intermediate, which is then purified and subsequently reacted with the antibody.
Materials and Equipment
-
Antibody: Purified monoclonal antibody (mAb) in an amine-free buffer (e.g., phosphate-buffered saline [PBS], pH 7.2-7.4).
-
Amine-containing Cytotoxic Drug: High-purity drug with a primary or secondary amine available for conjugation.
-
This compound: High-purity crosslinker.
-
Solvents: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Buffers:
-
Conjugation Buffer: PBS, pH 7.2-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 7.5.
-
-
Purification:
-
For drug-linker intermediate: Reverse-phase high-performance liquid chromatography (RP-HPLC).
-
For ADC: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Analytical Equipment:
-
UV-Vis Spectrophotometer.
-
Liquid chromatography-mass spectrometry (LC-MS).
-
Hydrophobic interaction chromatography (HIC).
-
Size-exclusion chromatography (SEC).
-
Step 1: Synthesis of the Drug-Linker Intermediate
This protocol outlines the reaction of this compound with an amine-containing cytotoxic drug.
Protocol:
-
Reagent Preparation:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Dissolve the amine-containing drug in anhydrous DMSO to a final concentration of 10-20 mM.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a final concentration of 100 mM. Note: NHS esters are moisture-sensitive and should be used promptly after dissolution.
-
-
Reaction Setup:
-
In a clean, dry reaction vessel, add the dissolved amine-containing drug.
-
Slowly add a 1.5 to 5-fold molar excess of the dissolved this compound to the drug solution while gently stirring. The use of a molar excess of the linker will favor the formation of the mono-substituted drug-linker intermediate.
-
The final reaction volume should contain less than 20% DMSO.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with continuous stirring.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired drug-linker product and the consumption of the starting materials.
-
-
Purification of the Drug-Linker Intermediate:
-
Upon completion, purify the drug-linker intermediate from unreacted drug, linker, and any di-substituted byproducts using RP-HPLC.
-
Collect the fractions containing the desired product, confirm the identity and purity by LC-MS, and lyophilize to obtain the purified drug-linker intermediate as a solid.
-
Step 2: Conjugation of the Drug-Linker Intermediate to the Antibody
This protocol describes the conjugation of the purified drug-linker intermediate to the lysine residues of the antibody.
Protocol:
-
Reagent Preparation:
-
Prepare the antibody in an amine-free conjugation buffer (e.g., PBS, pH 8.0-8.5) at a concentration of 5-10 mg/mL.
-
Dissolve the purified drug-linker intermediate in anhydrous DMSO to a final concentration of 10-20 mM.
-
-
Reaction Setup:
-
Add a 5 to 20-fold molar excess of the dissolved drug-linker intermediate to the antibody solution. The optimal molar ratio should be determined empirically to achieve the desired drug-to-antibody ratio (DAR).
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody integrity.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching:
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker intermediate and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the purified ADC is crucial to ensure its quality, efficacy, and safety.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be employed for its determination:
-
UV-Vis Spectroscopy: This method relies on the distinct absorbance spectra of the antibody and the cytotoxic drug. By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the λmax of the drug), the concentrations of the protein and the drug can be determined, and the average DAR can be calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the conjugation of a hydrophobic drug increases the overall hydrophobicity of the antibody, species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.) can be resolved. The weighted average DAR is calculated from the peak areas of the different species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis by LC-MS can be used to determine the molecular weight of the different ADC species. The mass difference between the unconjugated antibody and the conjugated species allows for the precise determination of the number of drugs attached.
Analysis of Purity and Aggregation
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight species (aggregates) or fragments.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and the covalent attachment of the drug.
Stability Assessment
The stability of the ADC in relevant biological matrices is a key parameter.
-
Plasma Stability: The ADC is incubated in plasma (e.g., human, mouse) at 37°C over a time course. At various time points, aliquots are analyzed by methods such as ELISA (to measure total antibody concentration) and LC-MS (to measure the concentration of intact ADC and free drug) to determine the rate of drug deconjugation.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during ADC synthesis and characterization.
Table 1: Reaction Parameters for ADC Synthesis
| Parameter | Value |
| Antibody Concentration (mg/mL) | 5 - 10 |
| Molar Ratio (Drug-Linker:Antibody) | 5:1 to 20:1 |
| Reaction Buffer pH | 8.0 - 8.5 |
| Reaction Time (hours) | 1 - 2 |
| Reaction Temperature (°C) | 25 |
Table 2: Characterization of the Purified ADC
| Parameter | Method | Result |
| Average Drug-to-Antibody Ratio (DAR) | HIC / LC-MS | e.g., 3.5 - 4.5 |
| Purity by SEC (%) | SEC-HPLC | > 95% |
| Aggregate Content by SEC (%) | SEC-HPLC | < 5% |
| Free Drug Level (µg/mL) | LC-MS | < 1 |
Table 3: Plasma Stability of the ADC
| Time (hours) | % Intact ADC (Human Plasma) | % Intact ADC (Mouse Plasma) |
| 0 | 100 | 100 |
| 24 | > 95 | > 95 |
| 48 | > 90 | > 90 |
| 96 | > 85 | > 85 |
| 168 | > 80 | > 80 |
Visualizations
The following diagrams illustrate the key workflows and mechanisms described in these application notes.
Application Notes and Protocols: Amine-Reactive Crosslinking Using Bis-PEG5-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG5-NHS ester is a homobifunctional crosslinking reagent that contains two N-hydroxysuccinimide (NHS) esters at either end of a five-unit polyethylene glycol (PEG) spacer.[1] This reagent is designed for the covalent conjugation of molecules containing primary amines (-NH2), such as the N-terminus of proteins and the epsilon-amine of lysine residues.[2][3] The NHS esters react with primary amines in a pH-dependent manner to form stable amide bonds.[2] The hydrophilic PEG spacer enhances the water solubility of the reagent and the resulting conjugate, mitigates the potential for aggregation of conjugated proteins, and can reduce the immunogenicity of the spacer itself.[1][4] This defined-length PEG linker provides precise control over the distance between conjugated molecules. This compound is a valuable tool in various applications, including protein-protein interaction studies, antibody-drug conjugate (ADC) development, and the creation of PROTACs (PROteolysis TArgeting Chimeras).[1][5]
A critical competing reaction is the hydrolysis of the NHS ester, which increases with pH.[4][6] Therefore, careful control of reaction conditions is essential for successful crosslinking.
Below we provide detailed protocols and quantitative data for the effective use of this compound in your research.
Chemical Reaction
The fundamental reaction involves the acylation of a primary amine by the NHS ester, resulting in a stable amide bond and the release of N-hydroxysuccinimide.
References
- 1. This compound, 756526-03-1 | BroadPharm [broadpharm.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Bis-PEG-NHS - ADC Linkers | AxisPharm [axispharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with Bis-PEG5-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostics. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to enhance the systemic circulation time, improve stability, and reduce the immunogenicity of nanoparticles. Bis-PEG5-NHS ester is a homobifunctional crosslinker that provides a discrete five-unit PEG spacer, enabling the covalent conjugation of nanoparticles to amine-containing molecules or surfaces. This document provides detailed application notes and protocols for the use of this compound in the surface modification of nanoparticles.
The N-hydroxysuccinimide (NHS) esters at both ends of the this compound molecule react efficiently with primary amines (-NH2) on the nanoparticle surface or on amine-functionalized nanoparticles to form stable amide bonds. This process creates a hydrophilic and biocompatible PEG layer that sterically hinders the adsorption of opsonins, thereby reducing clearance by the mononuclear phagocyte system (MPS) and prolonging circulation half-life.
Key Applications
-
Prolonging Systemic Circulation: The hydrophilic PEG layer minimizes non-specific protein adsorption, leading to a "stealth" effect that allows nanoparticles to evade the immune system and circulate for extended periods.
-
Improving Nanoparticle Stability: PEGylation prevents the aggregation of nanoparticles in biological media with high ionic strength, enhancing their colloidal stability.[1][2][3]
-
Enhancing Biocompatibility: The PEG coating can reduce the inherent cytotoxicity of certain nanoparticle core materials, improving their safety profile.[4]
-
Facilitating Targeted Drug Delivery: The bifunctional nature of this compound can be utilized to conjugate targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface, enabling active targeting to specific cells or tissues.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from the characterization of nanoparticles before and after surface modification with this compound. Please note that these values are illustrative and will vary depending on the specific nanoparticle type, size, and experimental conditions.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Bare Nanoparticles (Amine-Functionalized) | This compound Modified Nanoparticles |
| Hydrodynamic Diameter (nm) | 105 ± 5 | 125 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 |
| Zeta Potential (mV) | +35 ± 3 | -5 ± 2 |
| Surface Amine Groups (nmol/mg) | 150 ± 10 | 15 ± 5 |
Table 2: In Vitro Stability and Biocompatibility
| Assay | Bare Nanoparticles (Amine-Functionalized) | This compound Modified Nanoparticles |
| Colloidal Stability in PBS (24h, % change in size) | 35% (Aggregation) | < 5% (Stable) |
| Protein Adsorption (µg protein/mg NP) | 85 ± 9 | 12 ± 3 |
| Cell Viability (HeLa cells, 100 µg/mL, 24h) | 65% ± 5% | 92% ± 4% |
| Hemolysis (%) | 15% | < 2% |
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the direct conjugation of this compound to nanoparticles that have been pre-functionalized to present primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, liposomes)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Centrifuge
-
Probe sonicator or bath sonicator
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension to ensure a homogenous dispersion.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS ester is susceptible to hydrolysis, so fresh preparation is crucial.[5]
-
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle suspension. A 20- to 50-fold molar excess of the crosslinker to the estimated surface amine groups is a good starting point.[5] The final concentration of the organic solvent should not exceed 10% (v/v) to avoid nanoparticle destabilization.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or shaking.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the modified nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density.
-
Remove the supernatant containing unreacted crosslinker and byproducts.
-
Resuspend the nanoparticle pellet in PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of impurities.
-
-
Characterization and Storage:
-
Resuspend the final purified PEGylated nanoparticles in an appropriate buffer (e.g., PBS).
-
Characterize the modified nanoparticles for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS).
-
Confirm successful PEGylation using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS).
-
Store the PEGylated nanoparticles at 4°C.
-
Protocol 2: In Vitro Biocompatibility Assessment - MTT Assay
This protocol provides a method to assess the cytotoxicity of the surface-modified nanoparticles.
Materials:
-
This compound modified nanoparticles
-
Bare (unmodified) nanoparticles as a control
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Nanoparticle Treatment:
-
Prepare serial dilutions of the bare and PEGylated nanoparticles in complete DMEM at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Remove the old media from the wells and replace it with 100 µL of the nanoparticle suspensions. Include wells with untreated cells as a negative control.
-
Incubate the cells with the nanoparticles for 24 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Visualizations
Experimental Workflow for Nanoparticle Surface Modification
Caption: Workflow for surface modification of nanoparticles.
Impact of PEGylation on Nanoparticle Properties and Function
Caption: Effects of PEGylation on nanoparticle characteristics.
General Workflow for Targeted Drug Delivery
Caption: Targeted drug delivery workflow using modified nanoparticles.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo experiments with iron oxide nanoparticles functionalized with DEXTRAN or polyethylene glycol for medical applications: magnetic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Bis-PEG5-NHS Ester Bioconjugation Techniques for Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Bis-PEG5-NHS ester in peptide bioconjugation. This homobifunctional crosslinker is a valuable tool for creating complex peptide constructs, such as peptide dimers, multi-specific ligands, and peptide-drug conjugates, with applications in targeted therapeutics, diagnostics, and fundamental research.
Introduction to this compound
This compound is a chemical crosslinking reagent characterized by a central hydrophilic polyethylene glycol (PEG) spacer of five ethylene glycol units, flanked by two N-hydroxysuccinimide (NHS) ester reactive groups. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, while the NHS esters react efficiently with primary amines (such as the N-terminus or the epsilon-amine of lysine residues) on peptides to form stable amide bonds.[1] This bifunctionality allows for the controlled crosslinking of peptides to form dimers or the conjugation of two different peptide molecules to create bispecific agents.[2][3]
Key Properties and Applications:
-
Homobifunctional Crosslinking: Enables the dimerization of peptides or the conjugation of two amine-containing molecules.
-
Hydrophilic PEG Spacer: Improves the aqueous solubility of the final conjugate and can reduce aggregation.[2][4]
-
Amine-Reactive NHS Esters: Form stable amide bonds with primary amines in a pH-dependent manner.[4]
-
Applications:
-
Creation of bivalent or bispecific peptide ligands for enhanced receptor binding or targeting of multiple cellular markers.
-
Development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
-
Formation of peptide-based hydrogels and other biomaterials.[5]
-
Quantitative Data Summary
The following table summarizes quantitative data from a representative study involving the conjugation of this compound to peptides. These values can serve as a starting point for experimental design.
| Parameter | c(RGDfK)-PEG5-NHS Ester Synthesis | GE11-PEG5-NHS Ester Synthesis |
| Peptide | c(RGDfK) | GE11 |
| This compound (molar equivalents) | 1.3 | 5-8 |
| Base (DIPEA) (molar equivalents) | 3.5 | 4 |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Reaction Time (Ultrasound-assisted) | 15 min | 15 min |
| Reaction Time (Mechanical agitation) | 60 min | 60 min |
| Yield (Ultrasound-assisted) | 43% | 26% |
| Yield (Mechanical agitation) | 38% | 46% |
| Purification Method | Semipreparative HPLC | Semipreparative HPLC |
| Characterization | MALDI-TOF MS, HR-ESI-MS | MALDI-TOF MS, HR-ESI-MS |
Experimental Protocols
General Considerations
-
Moisture Sensitivity: this compound is moisture-sensitive. Store the reagent at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[4]
-
Solvent Choice: Use anhydrous, amine-free solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare stock solutions of the crosslinker.[4]
-
Buffer Selection: For aqueous reactions, use amine-free buffers such as phosphate-buffered saline (PBS) at a pH of 7.0-8.0. Buffers containing primary amines (e.g., Tris or glycine) will compete with the reaction and should be avoided.[4]
-
Stock Solutions: Prepare stock solutions of this compound immediately before use, as the NHS ester moiety readily hydrolyzes in aqueous solutions. Do not store stock solutions.[4]
Protocol for Peptide Dimerization (Homodimerization)
This protocol describes the crosslinking of a single peptide species to form a homodimer.
Materials:
-
Peptide with at least one primary amine
-
This compound
-
Anhydrous DMF or DMSO
-
Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., HPLC system with a C18 column, or size-exclusion chromatography columns)
-
Analytical equipment (e.g., MALDI-TOF or ESI mass spectrometer)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
For controlled dimerization, add 0.5 molar equivalents of the this compound stock solution to the peptide solution. This stoichiometry favors the formation of peptide-PEG-peptide dimers over oligomers. For initial experiments, a 5 to 20-fold molar excess of the crosslinker may be used to ensure reaction completion, followed by optimization.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.[4]
-
Purification: Purify the peptide dimer from unreacted peptide, excess crosslinker, and reaction byproducts using reverse-phase HPLC or size-exclusion chromatography.
-
Characterization: Confirm the identity and purity of the dimer by mass spectrometry. The expected mass will be (2 x peptide mass) + (mass of PEG5 linker).
Protocol for Creating a Bispecific Peptide Ligand (Heteroconjugation)
This protocol involves a two-step process to conjugate two different peptides.
Materials:
-
Peptide A (with a primary amine)
-
Peptide B (with a primary amine)
-
This compound
-
Other materials as listed in Protocol 3.2.
Procedure:
-
Step 1: Mono-activation of Peptide A
-
Dissolve Peptide A in the Conjugation Buffer.
-
Add a 5 to 10-fold molar excess of this compound to the Peptide A solution. This high excess favors the formation of Peptide A mono-functionalized with the PEG linker (Peptide A-PEG5-NHS).
-
Incubate for 30-60 minutes at room temperature.
-
Immediately purify the Peptide A-PEG5-NHS conjugate using HPLC to remove excess crosslinker and unreacted Peptide A.
-
-
Step 2: Conjugation with Peptide B
-
Dissolve the purified Peptide A-PEG5-NHS and Peptide B in fresh Conjugation Buffer. Use a 1:1 molar ratio of the two components.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching, Purification, and Characterization: Follow steps 4, 5, and 6 from Protocol 3.2 to quench the reaction, purify the final Peptide A-PEG5-Peptide B conjugate, and characterize it by mass spectrometry.
Visualizations
Chemical Reaction Workflow
Caption: Chemical reaction workflow for heteroconjugation.
Experimental Workflow
Caption: General experimental workflow for peptide bioconjugation.
Signaling Pathway Inhibition by a Bispecific Peptide-PEG Conjugate
The following diagram illustrates how a bispecific peptide, created using this compound to link the EGFR-targeting peptide GE11 and the integrin αvβ3-targeting peptide c(RGDfK), can simultaneously inhibit two key signaling pathways involved in cancer cell proliferation, survival, and migration.
Caption: Dual inhibition of EGFR and Integrin αvβ3 pathways.
References
- 1. ClinPGx [clinpgx.org]
- 2. mdpi.com [mdpi.com]
- 3. αvβ3 integrin associates with activated insulin and PDGFβ receptors and potentiates the biological activity of PDGF | The EMBO Journal [link.springer.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Quenching Unreacted Bis-PEG5-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG5-NHS ester is a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and diagnostic assay development. Its two N-hydroxysuccinimide (NHS) ester groups react with primary amines on biomolecules, such as the lysine residues of proteins, to form stable amide bonds[1][2][3]. The polyethylene glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate[3]. Following the conjugation reaction, it is crucial to quench any unreacted this compound to prevent nonspecific crosslinking and ensure the homogeneity of the final product. This document provides detailed protocols for quenching unreacted this compound in solution.
Chemical Properties of this compound
This compound is sensitive to moisture and should be stored in a desiccated environment at -20°C[1][2]. Before use, the reagent should be equilibrated to room temperature to prevent condensation[4]. Stock solutions should be prepared fresh in anhydrous, water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and used immediately[1][3]. The NHS ester moiety is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amination reaction[5][6]. The rate of hydrolysis is significantly influenced by pH, increasing as the pH rises[4][5][6].
Quenching Strategies for Unreacted this compound
There are two primary strategies for quenching unreacted this compound: nucleophilic scavenging and hydrolysis.
-
Nucleophilic Scavenging: This method involves the addition of a small molecule containing a primary amine, which rapidly reacts with the remaining NHS esters. Common quenching agents include Tris, glycine, lysine, and ethanolamine[7][8][9][10][11][12]. Hydroxylamine is another effective quenching reagent that hydrolyzes the NHS ester to a hydroxamate[10][12]. More recently, methylamine has been proposed as a highly efficient agent for reversing O-acyl ester side products, which can also be a consequence of NHS ester reactions[13].
-
Hydrolysis: The NHS ester can be inactivated by hydrolysis, which converts the reactive ester to a non-reactive carboxyl group. This process can be accelerated by increasing the pH of the reaction mixture[5][6][7][11].
The choice of quenching method depends on the specific application and the nature of the biomolecule being conjugated.
Quantitative Data on Quenching Conditions
The following tables summarize key quantitative data for the different quenching strategies.
Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources referencing general NHS ester stability[5][6][7][9][14].
Table 2: Common Nucleophilic Quenching Agents and Recommended Concentrations
| Quenching Agent | Recommended Final Concentration | Incubation Time | Incubation Temperature |
| Tris | 20-50 mM | 15 minutes | Room Temperature |
| Glycine | 20-50 mM | 15 minutes | Room Temperature |
| Lysine | 20-50 mM | 15 minutes | Room Temperature |
| Ethanolamine | 20-50 mM | 15 minutes | Room Temperature |
| Hydroxylamine | 10-50 mM | 15 minutes - 1 hour | Room Temperature |
| Methylamine | 0.4 M | 1 hour | Room Temperature |
Concentrations and incubation times are general recommendations and may require optimization for specific applications[3][7][8][10][12][13][15][16].
Experimental Protocols
Protocol 1: Quenching with Tris or Glycine
This is the most common method for quenching NHS ester reactions.
Materials:
-
1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Reaction mixture containing unreacted this compound
Procedure:
-
To the reaction mixture, add the 1 M Tris-HCl or 1 M Glycine stock solution to achieve a final concentration of 20-50 mM.
-
Incubate the mixture for 15 minutes at room temperature with gentle mixing.
-
The quenched reaction mixture is now ready for purification to remove the excess quenching reagent and byproducts.
Protocol 2: Quenching with Hydroxylamine
Hydroxylamine is a potent quenching agent.
Materials:
-
1 M Hydroxylamine-HCl, pH 8.5
-
Reaction mixture containing unreacted this compound
Procedure:
-
Add the 1 M hydroxylamine-HCl stock solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes to 1 hour at room temperature.
-
Proceed with the purification of the conjugate.
Protocol 3: Quenching by pH-Induced Hydrolysis
This method avoids the introduction of additional small molecules that might require removal.
Materials:
-
1 M Sodium Phosphate buffer, pH 8.6 or higher
-
Reaction mixture containing unreacted this compound
Procedure:
-
Adjust the pH of the reaction mixture to 8.6 or higher by adding the high pH buffer.
-
Incubate for at least 30 minutes at 4°C (as the half-life is approximately 10 minutes at this condition) or for a shorter time at room temperature.
-
After incubation, adjust the pH back to a neutral range if required for downstream applications.
-
Purify the conjugate to remove hydrolysis byproducts.
Diagrams
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Bis(NHS)PEG5 Sigma-Aldrich [sigmaaldrich.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Preventing hydrolysis of Bis-PEG5-NHS ester during conjugation
Welcome to the technical support center for Bis-PEG5-NHS ester conjugation. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments and prevent unwanted hydrolysis of the NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis?
A1: The primary cause of this compound hydrolysis is the reaction of the N-hydroxysuccinimide (NHS) ester with water.[1][2][3] This competing reaction cleaves the ester, rendering it inactive and unable to conjugate to primary amines on the target molecule.[2] The rate of hydrolysis is significantly influenced by the pH of the reaction buffer.[1][2][4]
Q2: What is the optimal pH for minimizing hydrolysis and maximizing conjugation efficiency?
A2: The optimal pH for NHS ester coupling is a balance between maximizing the availability of reactive (deprotonated) primary amines and minimizing the rate of hydrolysis.[2] This is typically achieved in the pH range of 7.2 to 8.5.[1][5][6] A pH of 8.3-8.5 is often considered optimal for many applications.[4][7] At lower pH values, the primary amines are protonated and less nucleophilic, slowing down the conjugation reaction.[2][4] At higher pH values, the rate of hydrolysis increases dramatically, reducing the yield of the desired conjugate.[1][2][4]
Q3: Which buffers are recommended for this compound conjugation?
A3: Amine-free buffers are essential to prevent the buffer components from competing with the target molecule for reaction with the NHS ester.[1][6][8] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate buffers within the optimal pH range of 7.2 to 8.5.[1][6] A 0.1 M sodium bicarbonate or sodium phosphate buffer at a pH of 8.3-8.5 is a common choice.[2][4][7]
Q4: How should I prepare and handle my this compound to maintain its reactivity?
A4: this compound is moisture-sensitive and should be stored desiccated at -20°C.[5][8] Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation.[8][9] It is recommended to dissolve the NHS ester in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4][5][8] Do not prepare and store stock solutions in aqueous buffers.[5][8] Ensure the DMF is of high quality and amine-free, as degraded DMF can contain amines that will react with the NHS ester.[4][7]
Q5: How can I stop the conjugation reaction?
A5: The conjugation reaction can be stopped by adding a quenching reagent that contains primary amines.[1][10] Common quenching agents include Tris or glycine buffers, which are added to a final concentration of 20-50 mM to consume any unreacted NHS ester.[5][11] Hydroxylamine can also be used to hydrolyze unreacted NHS esters.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of this compound | - Verify the pH of the reaction buffer is within the optimal range (7.2-8.5).[5][6] - Use freshly prepared NHS ester solution.[8] - Perform the reaction at a lower temperature (4°C) for a longer duration to minimize hydrolysis.[5] |
| Suboptimal Buffer Composition | - Ensure an amine-free buffer (e.g., PBS, HEPES, Borate) is used.[1][6] - Avoid buffers containing Tris or glycine.[1][6] | |
| Inactive this compound | - Store the reagent properly, desiccated at -20°C.[5][8] - Allow the vial to equilibrate to room temperature before opening.[8][9] - Perform a quality control check on the NHS ester to assess its reactivity (see Experimental Protocols). | |
| Low Protein Concentration | - Increase the concentration of the protein to favor the conjugation reaction over hydrolysis.[1] A concentration of at least 2 mg/mL is recommended.[5] | |
| Inconsistent Results | Acidification of the Reaction Mixture | - During large-scale reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a decrease in pH.[4][7] - Monitor the pH during the reaction or use a more concentrated buffer to maintain pH stability.[4][7] |
| Variable Reagent Quality | - Use high-quality, anhydrous grade DMSO or amine-free DMF for dissolving the NHS ester.[5] |
Quantitative Data Summary
Table 1: pH-Dependent Half-life of NHS Esters
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1][13] |
| 8.0 | 4 | 1 hour[12] |
| 8.6 | 4 | 10 minutes[1][12][13] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[1][6] | Optimal is often 8.3-8.5.[4][7] |
| Temperature | 4°C to Room Temperature[1] | Lower temperatures can reduce hydrolysis but may require longer reaction times.[5] |
| Reaction Time | 0.5 - 4 hours[1] | Can be extended to overnight at 4°C.[2][5] |
| Protein Concentration | ≥ 2 mg/mL[5] | Higher concentrations favor conjugation over hydrolysis.[1] |
| Molar Excess of NHS Ester | 5- to 20-fold[2] | The optimal ratio should be determined empirically for each specific application. |
Experimental Protocols
Protocol 1: General Conjugation of a Protein with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[2]
-
Desalting column for purification.
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a known concentration (e.g., 10 mg/mL).[4][8]
-
Initiate the Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[1]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[1][4]
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[5] Incubate for 30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Assessing the Reactivity of this compound
This protocol is adapted from methods used to check for NHS ester hydrolysis.[9][14]
Materials:
-
This compound.
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0).
-
0.5-1.0 N NaOH.
-
UV-Vis Spectrophotometer and quartz cuvettes.
Procedure:
-
Prepare a Solution of the NHS Ester: Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer. If not water-soluble, first dissolve in a small amount of DMSO or DMF and then dilute with the buffer.[9]
-
Measure Initial Absorbance: Measure the absorbance of the solution at 260 nm. This reading corresponds to any pre-existing hydrolyzed NHS.
-
Induce Complete Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.[9] Mix and incubate for a few minutes to ensure complete hydrolysis.
-
Measure Final Absorbance: Promptly measure the absorbance of the base-treated solution at 260 nm.[9]
-
Interpretation: A significant increase in absorbance at 260 nm after base treatment indicates that the this compound was active. The N-hydroxysuccinimide released upon hydrolysis has a strong absorbance at this wavelength.[9] If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. blog.truegeometry.com [blog.truegeometry.com]
- 11. benchchem.com [benchchem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing Bis-PEG5-NHS Ester Coupling
Welcome to the technical support center for optimizing your Bis-PEG5-NHS ester coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal conjugation efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for this compound coupling with primary amines?
The optimal pH for the reaction between a this compound and a primary amine is a critical factor that balances amine reactivity and NHS ester stability.[1][2] The recommended pH range is typically between 7.2 and 8.5.[1][3][4] Many protocols suggest an ideal pH of 8.3-8.5 for efficient modification.[5][6][7]
At a pH below 7.2, the primary amines on the target molecule are predominantly protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down the reaction rate.[2][5] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases dramatically, leading to the inactivation of the reagent and a reduction in coupling efficiency.[2][3][5]
Q2: My coupling efficiency is low. What are the potential causes and how can I improve it?
Low coupling efficiency is a common issue that can arise from several factors. Here’s a breakdown of potential causes and troubleshooting steps:
-
Suboptimal pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[1][3][4] Use a calibrated pH meter to verify the pH of your buffer immediately before use.
-
NHS Ester Hydrolysis: NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions, rendering them non-reactive.[3][8] Always use anhydrous solvents like DMSO or DMF to prepare stock solutions of the this compound and prepare them immediately before use.[1][8] Do not store NHS esters in aqueous buffers.[8]
-
Incompatible Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing your yield.[3][8][9] Use amine-free buffers like phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.[3][10]
-
Low Reactant Concentration: Low concentrations of your target molecule can lead to less efficient conjugation due to the competing hydrolysis reaction.[3] If possible, increase the concentration of your protein or other amine-containing molecule.
-
Reagent Quality: Ensure your this compound has not degraded. Store it properly at -20°C in a desiccated environment.[9] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[8][9]
Q3: Can Bis-PEG5-NHS esters react with other functional groups besides primary amines?
While the primary target for NHS esters is aliphatic primary amines, side reactions with other nucleophilic groups can occur, although they are generally less favorable.[9][11] These include:
-
Hydroxyl groups (Serine, Threonine, Tyrosine): Reaction with hydroxyl groups forms unstable ester linkages that can be easily hydrolyzed.[9]
-
Sulfhydryl groups (Cysteine): Reaction with sulfhydryl groups forms thioesters, which are also less stable than the amide bond formed with primary amines.[9]
-
Imidazole groups (Histidine): The imidazole ring of histidine can also exhibit some reactivity.[9]
These side reactions are more likely to occur at a higher pH.[12]
Q4: How can I quench the reaction once it is complete?
To stop the conjugation reaction, you can add a small molecule containing a primary amine.[4] Common quenching reagents include Tris or glycine, added to a final concentration of 20-100 mM.[2][3][10] This will consume any unreacted this compound.
Quantitative Data Summary
The efficiency of NHS ester coupling is a balance between the desired amidation reaction and the competing hydrolysis reaction. The rates of both reactions are heavily influenced by pH.
| pH | NHS Ester Half-life in Aqueous Solution | Amine Reactivity | Coupling Efficiency |
| 7.0 | 4-5 hours at 0°C[3][13][14] | Low | Suboptimal |
| 8.3-8.5 | Significantly shorter | High | Optimal[5][6][7] |
| 8.6 | 10 minutes at 4°C[3][13][14] | High | Decreased due to rapid hydrolysis |
Experimental Protocols
General Protocol for this compound Coupling to a Protein
This protocol provides a general guideline. Optimization may be required for your specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, Borate buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to the desired stock concentration.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[2] Gently mix immediately. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[15]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[2] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. glenresearch.com [glenresearch.com]
- 12. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. benchchem.com [benchchem.com]
Side reactions of NHS esters in bioconjugation and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester in bioconjugation?
N-hydroxysuccinimide (NHS) esters are widely used reagents that react with primary aliphatic amine groups (–NH₂).[1][2] In the context of proteins, these reactive sites are found at the N-terminus of polypeptide chains and on the side chain of lysine (Lys, K) residues.[2] This reaction, a nucleophilic acyl substitution, results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide.[2][3]
Q2: What are the most common side reactions associated with NHS esters?
The most significant side reaction is the hydrolysis of the NHS ester in the presence of water.[1] This reaction competes with the desired amine reaction, converting the NHS ester into a non-reactive carboxylic acid and reducing conjugation efficiency.[1] Another potential issue is the reaction with other nucleophilic amino acid side chains, such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine.[1][4][5][6][7]
Q3: How does pH affect NHS ester reactions?
The pH of the reaction buffer is a critical factor. The optimal pH range for NHS ester coupling to primary amines is typically between 7.2 and 8.5.[2][8][9][10]
-
Below pH 7.2: Primary amines are protonated (-NH₃⁺), rendering them less nucleophilic and slowing down the reaction rate.[2]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases significantly, which can outcompete the desired aminolysis reaction.[8][11][12][13]
Q4: Which buffers are recommended for NHS ester chemistry?
It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[1][14]
-
Recommended Buffers: Phosphate, borate, bicarbonate, and HEPES buffers are commonly used.[2][8][10]
-
Buffers to Avoid: Tris and glycine-based buffers are incompatible with NHS ester reactions because they contain primary amines.[1]
Q5: Can NHS esters react with amino acids other than lysine?
Yes, while highly selective for primary amines, NHS esters can react with other nucleophilic amino acid side chains, particularly at higher pH or when primary amines are not readily accessible.[1][2][4]
-
Serine, Threonine, and Tyrosine: The hydroxyl groups on these residues can be acylated by NHS esters to form unstable ester linkages.[4][5][6][7] These O-acyl bonds are less stable than the amide bonds formed with lysines and can be hydrolyzed.[2]
-
Cysteine: The sulfhydryl group of cysteine can react to form a thioester, which is also less stable than an amide bond.[1][4]
-
Histidine: The imidazole ring of histidine can also exhibit some reactivity.[1]
Q6: How should NHS ester reagents be stored and handled?
NHS esters are sensitive to moisture.[14] They should be stored in a desiccated environment at -20°C.[1] Before opening, the reagent vial should be allowed to equilibrate to room temperature to prevent condensation.[1][14] Stock solutions in anhydrous organic solvents like DMSO or DMF should be prepared fresh for each experiment to minimize hydrolysis.[1][14]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolyzed NHS Ester | The reagent may have been compromised by moisture during storage or handling.[2] Use a fresh vial of the NHS ester and ensure it is properly warmed to room temperature before opening to prevent condensation.[2] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[14] |
| Incorrect pH | The reaction pH is outside the optimal range of 7.2-8.5.[2] A pH that is too low will result in the protonation of amines, while a pH that is too high will accelerate hydrolysis.[2] Use a calibrated pH meter to verify the pH of your reaction buffer. |
| Incompatible Buffer | The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.[1][14] Perform a buffer exchange into a non-amine-containing buffer such as PBS, HEPES, or bicarbonate.[2] |
| Low Protein Concentration | At low protein concentrations, the competing hydrolysis reaction can outcompete the bimolecular conjugation reaction.[8] Increase the concentration of the protein in the reaction mixture (a concentration of 1-10 mg/mL is recommended).[2][15] |
Problem: High Background or Non-Specific Binding
| Possible Cause | Recommended Solution |
| Insufficient Quenching | The reaction was not effectively stopped, leading to continued reaction of the NHS ester with non-target molecules. Add a quenching agent such as Tris, glycine, or hydroxylamine to a final concentration of 50-100 mM to consume any unreacted NHS ester.[16] |
| Inadequate Purification | Failure to remove excess, unreacted, or hydrolyzed label after the conjugation reaction is a major source of background signal.[16] Use a desalting column (size-exclusion chromatography), dialysis, or HPLC to efficiently separate the labeled protein from small molecule contaminants.[16] |
| Protein Aggregation | Improper reaction conditions can cause the protein or the conjugate to aggregate, trapping unbound label.[16] Optimize reaction conditions such as protein concentration and buffer composition. |
Problem: Poor Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent Reagent Handling | Variations in the storage and handling of the NHS ester can lead to different levels of hydrolysis between experiments. Always allow the reagent to equilibrate to room temperature before opening and prepare fresh stock solutions.[2] |
| pH Drift During Reaction | The release of N-hydroxysuccinimide during the reaction is acidic and can cause the pH of poorly buffered solutions to drop.[2][12] Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. |
| Variable Reaction Times/Temperatures | The extent of both the desired conjugation and the side reactions are dependent on reaction time and temperature.[2] Standardize the incubation time and temperature for all experiments. |
Quantitative Data Summary
Table 1: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[8][11][17] |
| 8.0 | 4 | ~1 hour[13] |
| 8.6 | 4 | 10 minutes[8][11][13] |
Experimental Protocols
Protocol 1: General NHS Ester Bioconjugation
This protocol provides a general workflow for conjugating an NHS ester to a protein.
Materials:
-
Protein to be labeled in a suitable non-amine-containing buffer (e.g., PBS, pH 7.4)
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Perform the Conjugation: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purify the Conjugate: Remove excess, non-reacted label and reaction by-products using a desalting column equilibrated with the desired storage buffer.
Protocol 2: Quenching the NHS Ester Reaction
To stop the labeling reaction, a small molecule containing a primary amine is added to react with any remaining NHS esters.
Common Quenching Agents:
-
Tris buffer
-
Glycine
-
Hydroxylamine
-
Ethanolamine
Procedure:
-
Prepare a stock solution of the chosen quenching agent (e.g., 1 M Tris-HCl, pH 8.0).
-
At the end of the desired conjugation reaction time, add the quenching agent to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to ensure all excess NHS ester has been deactivated.
Protocol 3: Purification using a Desalting Column
This method rapidly separates the labeled protein from small molecule contaminants based on size.
Procedure:
-
Equilibrate the Column: Equilibrate a desalting column (e.g., a spin column) with your desired storage buffer according to the manufacturer's instructions.
-
Load the Sample: Apply the quenched reaction mixture to the top of the column resin.
-
Elute the Conjugate: Centrifuge the column (if using a spin format) or allow the buffer to flow through (for gravity-flow formats). The larger, labeled protein will elute first in the void volume, while the smaller, unbound label and salts will be retained in the resin.
Visualizations
Caption: NHS Ester Reaction Pathways in Bioconjugation.
Caption: Troubleshooting Workflow for Low Conjugation Yield.
Caption: General Experimental Workflow for NHS Ester Bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Post-Reaction Purification of Bis-PEG5-NHS Ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective removal of excess Bis-PEG5-NHS ester following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound is a homobifunctional crosslinker used to covalently link molecules containing primary amines, such as proteins and peptides. The N-hydroxysuccinimide (NHS) esters at both ends of the polyethylene glycol (PEG) spacer react with amine groups to form stable amide bonds.[1] Removal of the excess, unreacted this compound is critical as its presence can lead to non-specific crosslinking, aggregation of the target molecule, and potential interference in downstream applications and assays.[2]
Q2: What is the first step I should take after my conjugation reaction is complete?
The first and most crucial step is to quench the reaction. This deactivates any remaining unreacted NHS esters, preventing further unwanted reactions. Quenching is achieved by adding a reagent with a primary amine that will react with and consume the excess NHS esters.[1][3]
Q3: What are the common methods for removing the quenched, excess this compound?
The most common and effective methods for removing small molecules like this compound from larger protein conjugates are based on size differences. These include:
-
Size Exclusion Chromatography (SEC) / Desalting: This method separates molecules based on their size as they pass through a column packed with a porous resin.[4][5] Larger molecules (the conjugate) elute first, while smaller molecules (excess crosslinker and quenching agent) are retained and elute later.[5]
-
Dialysis: This technique involves placing the reaction mixture in a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[6][7] The membrane allows smaller molecules to diffuse out into a larger volume of buffer, while retaining the larger conjugate.[7]
-
Tangential Flow Filtration (TFF) / Diafiltration: TFF is a rapid filtration method where the sample solution flows tangentially across a membrane.[8][9] This process can be used for diafiltration, a technique for buffer exchange and removal of small molecules from a solution containing larger molecules.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of purified conjugate | Precipitation of the conjugate: The purification process may have caused the protein to precipitate. | Ensure the buffer used throughout the purification process is compatible with your protein's stability. Consider performing purification at a lower temperature (e.g., 4°C). |
| Adsorption to purification media: The protein may be non-specifically binding to the chromatography resin or dialysis membrane. | Pre-treat the purification media according to the manufacturer's instructions to block non-specific binding sites. | |
| Incorrect MWCO for dialysis/TFF: The membrane pores may be too large, leading to loss of the conjugate. | Select a membrane with an MWCO that is significantly smaller than the molecular weight of your conjugate (typically 3-5 times smaller).[12] | |
| Presence of aggregates in the final product | Ineffective quenching: The NHS ester reaction may not have been fully stopped, leading to continued crosslinking. | Ensure the quenching agent is added in sufficient molar excess and allowed to react for an adequate amount of time. |
| Concentration-induced aggregation: The purification process, especially TFF, may have overly concentrated the protein. | Monitor the protein concentration during the process and avoid excessive concentration. | |
| Residual this compound detected | Insufficient purification: The chosen method may not have been run under optimal conditions for complete removal. | For SEC, ensure the column bed volume is adequate for the sample volume. For dialysis, increase the number of buffer changes and the total dialysis time.[7] For TFF, perform additional diafiltration volumes.[10] |
Comparison of Purification Methods
While specific quantitative data for the removal of this compound is dependent on the specific conjugate and experimental conditions, the following table provides a qualitative comparison to guide your choice of method.
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size.[5] | Diffusion across a semi-permeable membrane.[7] | Size-based separation via filtration.[8] |
| Speed | Fast (minutes to a few hours).[9] | Slow (typically overnight with multiple buffer changes).[13] | Very fast (can be completed in hours).[9] |
| Sample Volume | Small to large scale. | Small to large scale. | Ideal for larger volumes (>10 mL).[9] |
| Protein Recovery | Generally high, but can be affected by column adsorption. | High, but some sample loss can occur during handling. | Very high, with minimal sample loss.[11] |
| Efficiency of Removal | High, can achieve baseline separation. | High, dependent on buffer volume and changes.[7] | High, dependent on the number of diavolumes.[10] |
| Final Concentration | Sample is diluted. | Sample is diluted.[14] | Sample can be concentrated.[15] |
| Ease of Use | Requires chromatography equipment. | Simple setup.[16] | Requires a specific TFF system. |
Experimental Protocols
Protocol 1: Quenching the NHS Ester Reaction
This is the essential first step before any purification method.
Materials:
Procedure:
-
Once the desired incubation time for your conjugation reaction is complete, add the quenching buffer to the reaction mixture.
-
The final concentration of the quenching agent should be between 20-100 mM.[1][3]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[1]
Caption: Workflow for quenching the this compound reaction.
Protocol 2: Purification via Size Exclusion Chromatography (Desalting Column)
Materials:
-
Pre-packed desalting column with an appropriate molecular weight cut-off for your protein.
-
Equilibration/elution buffer (a buffer compatible with your protein's stability, e.g., PBS).
Procedure:
-
Equilibrate the desalting column with 3-5 column volumes of the equilibration buffer according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-30% of the column bed volume).
-
Elute the sample with the equilibration buffer.
-
Collect the fractions. The protein conjugate will elute in the void volume (the first fractions), while the smaller this compound and quenching agent will be retained and elute later.[2]
-
Monitor the protein concentration of the fractions (e.g., by measuring absorbance at 280 nm) to identify the fractions containing your purified conjugate.
Protocol 3: Purification via Dialysis
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a >30 kDa protein).[6]
-
Large volume of dialysis buffer (at least 200-500 times the sample volume).[7]
-
Magnetic stirrer and stir bar.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).[6]
-
Load the quenched reaction mixture into the dialysis tubing/cassette, ensuring to leave some space for potential sample dilution.
-
Seal the tubing/cassette securely.
-
Immerse the sealed dialysis bag in the dialysis buffer.
-
Stir the buffer gently at the desired temperature (e.g., 4°C for protein stability).[13]
-
Allow dialysis to proceed for at least 4 hours or overnight.[13]
-
Change the dialysis buffer at least 2-3 times to ensure complete removal of the small molecules.[7]
-
Recover the purified sample from the dialysis tubing/cassette.
Protocol 4: Purification via Tangential Flow Filtration (TFF)
Materials:
-
TFF system with a membrane cassette of an appropriate MWCO.
-
Diafiltration buffer (a buffer compatible with your protein).
Procedure:
-
Set up the TFF system according to the manufacturer's instructions.
-
Equilibrate the system with the diafiltration buffer.
-
Load the quenched reaction mixture into the sample reservoir.
-
Begin the diafiltration process by circulating the sample across the membrane while adding fresh diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant sample volume.[10]
-
Perform 5-10 diafiltration volumes to ensure thorough removal of the small molecules. A diafiltration volume is equal to the initial sample volume.
-
After diafiltration, the sample can be concentrated by stopping the addition of new buffer and allowing the permeate to be removed.
-
Collect the purified and concentrated sample from the reservoir.
Caption: Decision workflow for selecting a purification method.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. pall.com [pall.com]
- 10. rocker.com.tw [rocker.com.tw]
- 11. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 12. duoningbio.com [duoningbio.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. repligen.com [repligen.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Technical Support Center: Bis-PEG5-NHS Ester Stability and Conjugation
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the impact of buffer choice on the stability and reactivity of Bis-PEG5-NHS ester. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a reaction involving this compound?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines (like those on lysine residues of proteins) is between 7.2 and 8.5.[1][2][] For many applications, a pH of 8.3-8.5 is considered ideal to maximize the reaction between the ester and the amine.[2][4][5]
Q2: Why is pH so critical for NHS ester reactions?
The pH of the reaction buffer is the most critical parameter because it governs a competing balance between two reactions:
-
Amine Reactivity: At a pH below 7, primary amines on proteins are increasingly protonated (-NH3+), making them unreactive nucleophiles and preventing the conjugation reaction.[2][5]
-
Ester Hydrolysis: At a pH above 8.5, the rate of hydrolysis, where the NHS ester reacts with water instead of the target amine, increases significantly.[1][5][6][7] This hydrolysis inactivates the reagent and reduces the overall efficiency of the conjugation.[2]
Q3: Which buffers are recommended for conjugation reactions with this compound?
Amine-free buffers are essential. The most commonly recommended buffers, used within the optimal pH range of 7.2-8.5, include:
-
Phosphate buffer (e.g., 0.1 M Phosphate Buffered Saline, PBS).[1][5][7]
-
Sodium Bicarbonate buffer (e.g., 0.1 M, pH 8.3-8.5).[2][4][5]
Q4: Are there any buffers I must avoid during the conjugation step?
Yes. You must avoid buffers that contain primary amines. These will compete with the target molecule for reaction with the this compound, significantly lowering your conjugation efficiency.[2][9] Buffers to avoid include:
However, these amine-containing buffers are useful for quenching (stopping) the reaction once the desired incubation time is complete.[1][10][11]
Q5: My this compound is not dissolving in my aqueous reaction buffer. What should I do?
This is a common issue as many non-sulfonated NHS esters have poor water solubility.[1] The standard procedure is to first dissolve the this compound in a small amount of a water-miscible, anhydrous organic solvent immediately before use.[2][9] Recommended solvents include:
When using DMF, ensure it is high-quality and amine-free, as degraded DMF can contain dimethylamine, which will react with the NHS ester.[4][5][12] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[9]
Q6: How can I stop (quench) the reaction?
To terminate the conjugation reaction, you can add a small molecule containing a primary amine that will react with any remaining active NHS ester.[10] Common quenching agents include Tris or glycine, typically added to a final concentration of 20-50 mM.[7][11]
Troubleshooting Guide
Problem: Low or No Conjugation Efficiency
| Potential Cause | Solution |
| Incorrect Buffer pH | Verify the pH of your reaction buffer is between 7.2 and 8.5.[2] For sensitive proteins, starting at pH 7.4 and increasing incubation time may be necessary.[13] |
| Use of Amine-Containing Buffer | Ensure your conjugation buffer (e.g., PBS, Borate, Bicarbonate) is free of primary amines like Tris or Glycine.[2][7] |
| Hydrolyzed NHS Ester | This compound is moisture-sensitive.[9][12] Always warm the reagent vial to room temperature before opening to prevent condensation.[9] Prepare the stock solution in anhydrous DMSO or DMF immediately before use and discard any unused solution.[9][12] |
| Low Protein Concentration | The rate of NHS ester hydrolysis is more pronounced in dilute protein solutions.[7] Increase the protein concentration to 2-10 mg/mL if possible.[2] |
Problem: Inconsistent Results Between Experiments
| Potential Cause | Solution |
| pH Drift During Reaction | The hydrolysis of NHS esters releases N-hydroxysuccinimide, which is acidic and can lower the pH of poorly buffered solutions during the reaction.[13] Monitor the pH during the reaction or use a more concentrated buffer (e.g., 0.1 M) to ensure stability.[2][5] |
| Reagent Quality | Use high-quality, anhydrous grade DMSO or amine-free DMF for dissolving the NHS ester.[5][12] Store the solid this compound desiccated at -20°C.[9][12] |
| Repeated Freeze-Thaw Cycles | Aliquot the protein solution into single-use volumes to avoid repeated freeze-thaw cycles that can denature the protein and affect its reactivity.[13] |
Quantitative Data: NHS Ester Stability
The stability of an NHS ester is primarily dependent on pH and temperature. The key metric for stability in an aqueous buffer is its half-life—the time it takes for 50% of the reagent to be inactivated by hydrolysis.
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | [1][14] |
| 7.0 | Room Temp | ~7 hours | [6] |
| 8.0 | 4°C | 1 hour | [15] |
| 8.5 - 8.6 | 4°C | ~10 minutes | [1][11][14][15] |
| 9.0 | Room Temp | Minutes | [6] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a general workflow for labeling a protein with this compound.
-
Buffer Preparation: Prepare an amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 or 0.1 M sodium bicarbonate, pH 8.3).[2][9]
-
Protein Preparation: Dissolve the protein to be labeled in the conjugation buffer at a concentration of 2-10 mg/mL.[2] If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using a desalting column or dialysis.[9]
-
NHS Ester Solution Preparation: Immediately before use, warm the vial of this compound to room temperature.[9] Dissolve the required amount in a small volume of anhydrous DMSO or amine-free DMF to create a concentrated stock solution (e.g., 10 mM).[9][12]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[9][10] Gently mix immediately.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[9] Optimal time may need to be determined empirically.
-
Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer such as Tris-HCl to a final concentration of 20-50 mM and incubate for 15 minutes.[7]
-
Purification: Remove unreacted this compound and reaction by-products using a desalting column, spin filtration, or dialysis against a suitable storage buffer.[9][10]
Protocol 2: Assessing NHS Ester Hydrolysis via Spectrophotometry
The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light in the 260-280 nm range. This allows for a simple spectrophotometric assay to measure the rate of hydrolysis in a chosen buffer.[1][6]
-
Materials:
-
This compound
-
Amine-free buffer of choice (e.g., 0.1 M phosphate, pH 8.0)
-
Spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Prepare a control cuvette containing only the amine-free buffer.
-
Dissolve a known concentration of this compound (e.g., 1-2 mg/mL) in the same buffer in a separate cuvette.
-
Immediately place both cuvettes in the spectrophotometer and zero the instrument at 260 nm using the control (buffer only) cuvette.
-
Measure the absorbance of the NHS-ester solution at 260 nm at regular intervals (e.g., every 5 minutes).
-
An increase in absorbance over time indicates the release of NHS and thus the rate of ester hydrolysis. This can be used to compare the stability of the ester in different buffer conditions.
-
Visualizations
Caption: Competing reaction pathways for this compound in an aqueous buffer.
Caption: Step-by-step experimental workflow for protein conjugation with this compound.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 13. benchchem.com [benchchem.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. nanocomposix.com [nanocomposix.com]
Technical Support Center: Troubleshooting Protein Aggregation after Bis-PEG5-NHS Ester Crosslinking
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering issues with protein aggregation following crosslinking experiments using Bis-PEG5-NHS ester. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common problems and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause protein aggregation?
This compound is a homobifunctional crosslinker. This means it has two identical N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 5-unit polyethylene glycol (PEG) spacer.[1][2][3] These NHS esters react with primary amines, such as the side chain of lysine residues and the N-terminus of a protein, to form stable amide bonds.[1][4] While the PEG spacer is designed to increase the water solubility of the crosslinker and the resulting conjugate, aggregation can still occur.[1][5] The primary reason is the bifunctional nature of the crosslinker, which can lead to intermolecular crosslinking where multiple protein molecules are linked together, forming large, insoluble aggregates.[6]
Q2: What are the main causes of protein aggregation during this compound crosslinking?
Several factors can contribute to protein aggregation during the crosslinking reaction:
-
Intermolecular Cross-linking: The bifunctional nature of the reagent can link multiple protein molecules together, leading to large aggregates.[6]
-
Over-labeling: The addition of too many crosslinker molecules can alter the protein's surface charge and isoelectric point (pI), which can reduce its solubility and lead to aggregation.[7][8]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular crosslinking and aggregation increases.[6][9]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect a protein's stability.[6] Deviations from the optimal range can expose hydrophobic regions of the protein, promoting aggregation.[10]
-
Poor Reagent Quality: Impurities in the crosslinking reagent can lead to unintended side reactions and aggregation.[6] It is also crucial to use fresh solutions, as NHS esters can hydrolyze in the presence of water.[8]
Q3: How does the PEG spacer in this compound help in preventing aggregation?
The polyethylene glycol (PEG) spacer offers several advantages in reducing aggregation. PEG is hydrophilic and can increase the water solubility of both the crosslinker and the final protein conjugate.[1][5] This property helps to keep the modified protein in solution. Additionally, the PEG chain can create a steric hindrance effect that limits protein-protein association, thereby reducing the formation of large aggregates.[11]
Q4: What are the ideal buffer conditions for a this compound crosslinking reaction?
For the NHS ester reaction with primary amines, it is crucial to use an amine-free buffer to avoid quenching the reaction.[1][12] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.[1][8] The optimal pH for the reaction is typically between 7.0 and 9.0, with a common range being 7.2 to 8.5.[1][7][13] It is essential to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[1][8][12]
Troubleshooting Guide
Problem: Immediate Precipitation Upon Adding the Crosslinker
If you observe turbidity or precipitation immediately after adding the this compound to your protein solution, consider the following causes and solutions.
| Potential Cause | Troubleshooting Strategy |
| Localized High Concentration of Crosslinker | The crosslinker is often dissolved in an organic solvent like DMSO or DMF.[7] Adding this stock solution too quickly can cause localized high concentrations, leading to rapid, uncontrolled crosslinking and precipitation. Solution: Add the crosslinker stock solution dropwise to the protein solution while gently stirring or vortexing.[9][12] |
| Poor Solubility of the Crosslinker | Although the PEG spacer enhances water solubility, at very high concentrations the crosslinker itself might have limited aqueous solubility. Solution: Ensure the final concentration of the organic solvent in the reaction mixture is kept to a minimum (typically not exceeding 10%).[12] |
| Incorrect Buffer pH | An inappropriate pH can affect both protein stability and the reaction rate.[9] Solution: Confirm that the reaction buffer pH is within the optimal range of 7.2-8.5.[7] |
Problem: Aggregation Observed After Incubation
If aggregation is detected after the reaction incubation period (e.g., by an increase in turbidity or analysis via size-exclusion chromatography), the following factors should be optimized.
| Parameter | Recommendation |
| Protein Concentration | High protein concentrations increase the probability of intermolecular crosslinking.[6] Recommendation: Test a range of lower protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[6] |
| Molar Ratio of Crosslinker to Protein | An excessive amount of crosslinker can lead to over-labeling and subsequent aggregation.[7][8] Recommendation: Perform a titration study with varying molar excess of the crosslinker (e.g., 5:1, 10:1, 20:1, 50:1).[6] |
| Reaction Temperature | Lower temperatures can slow down the reaction rate, which may favor intramolecular crosslinking over intermolecular crosslinking.[6] Recommendation: Conduct the reaction at 4°C for a longer duration (e.g., 2-4 hours or overnight) instead of at room temperature.[6][7] |
| Reaction Time | Longer reaction times can sometimes lead to the formation of aggregates.[9] Recommendation: Optimize the incubation time. Test shorter incubation periods to see if aggregation is reduced while still achieving sufficient crosslinking. |
Problem: Soluble Aggregates are Formed
In some cases, large soluble aggregates may form instead of insoluble precipitates. These can be detected by techniques like size-exclusion chromatography (SEC).
| Potential Cause | Troubleshooting Strategy |
| Formation of High-Molecular-Weight Oligomers | Even without precipitation, significant intermolecular crosslinking can lead to the formation of soluble oligomers. Solution: Further optimize the molar ratio of the crosslinker to protein, aiming for the lowest effective concentration.[9] Also, consider reducing the reaction time.[9] |
| Inherent Protein Instability | Some proteins are inherently prone to aggregation, and the modification process can exacerbate this tendency.[12] Solution: Consider the use of stabilizing excipients in the reaction buffer. Additives like sucrose (5-10% w/v), arginine (50-100 mM), or low concentrations of non-ionic surfactants like Polysorbate 20 (0.01-0.05% v/v) can help maintain protein stability.[6] |
Experimental Protocols
Protocol 1: Optimizing Crosslinker Concentration via Titration
Objective: To determine the optimal molar ratio of this compound to protein that maximizes crosslinking efficiency while minimizing aggregation.
Materials:
-
Protein stock solution (e.g., 5 mg/mL in an amine-free buffer like PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Prepare Crosslinker Stock: Immediately before use, dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Set up Reactions: In separate microcentrifuge tubes, prepare reactions with varying molar ratios of crosslinker to protein (e.g., 1:1, 5:1, 10:1, 20:1, 50:1). Keep the protein concentration constant across all reactions.
-
Initiate Reaction: Add the corresponding volume of the crosslinker stock solution to each protein solution. Gently mix and incubate for a set time and temperature (e.g., 1 hour at room temperature or 4 hours at 4°C).
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1] Incubate for 15 minutes at room temperature.
-
Analyze by SEC: Analyze an aliquot of each reaction mixture by SEC to determine the percentage of monomer, dimer, and higher-order aggregates.
-
Data Interpretation: Identify the molar ratio that provides the desired level of crosslinking with the lowest percentage of aggregation.
Protocol 2: Screening for Optimal Buffer Conditions
Objective: To identify the optimal buffer pH and composition to maintain protein stability and minimize aggregation during crosslinking.
Materials:
-
Protein of interest
-
A selection of amine-free buffers (e.g., PBS, HEPES, Borate) at different pH values (e.g., 7.0, 7.5, 8.0, 8.5)
-
This compound
-
Anhydrous DMSO
-
Quenching buffer
-
Method for assessing aggregation (e.g., turbidity measurement, SEC)
Procedure:
-
Buffer Exchange: Prepare aliquots of your protein in each of the different buffer conditions to be tested.
-
Prepare Crosslinker Stock: Prepare a fresh stock solution of this compound in DMSO.
-
Set up Reactions: For each buffer condition, set up a crosslinking reaction using a fixed protein concentration and a molar ratio of crosslinker determined to be in the optimal range from previous experiments.
-
Incubate and Quench: Incubate all reactions under the same conditions (time and temperature). Quench the reactions as described in Protocol 1.
-
Assess Aggregation: Analyze the extent of aggregation in each sample. This can be done qualitatively by visual inspection for turbidity or quantitatively using SEC.
-
Determine Optimal Buffer: The buffer condition that results in the least amount of aggregation is considered optimal for your protein.
Visualizations
Caption: A decision tree for troubleshooting protein aggregation.
Caption: Factors influencing protein aggregation and mitigation strategies.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Bis-PEG-NHS, Amine reactive | BroadPharm [broadpharm.com]
- 3. Bis-PEG1-NHS ester, 65869-64-9 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. 단백질 교차결합 | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. bmmj.org [bmmj.org]
- 11. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Bis-PEG5-NHS Ester Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Bis-PEG5-NHS ester labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a homobifunctional crosslinker that contains two N-hydroxysuccinimide (NHS) ester groups at either end of a 5-unit polyethylene glycol (PEG) spacer.[1][2][3][4] It is commonly used to covalently link molecules containing primary amines (-NH2), such as proteins, antibodies, and amine-modified oligonucleotides.[4][5] The PEG spacer is hydrophilic, which helps to increase the solubility of the resulting conjugate and reduce potential immunogenicity.[4] This reagent is frequently employed in the creation of antibody-drug conjugates (ADCs), PROTACs, and for attaching molecules to surfaces.[1]
Q2: What is the optimal pH for reacting this compound with my protein?
A2: The optimal pH for NHS ester labeling reactions is typically between 7.2 and 8.5.[6] The reaction of the NHS ester with a primary amine is strongly pH-dependent.[7] At a pH below 7, the primary amines on the protein are protonated and less available to react.[7] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction and reduces efficiency.[6]
Q3: What buffers should I use for the labeling reaction?
A3: It is crucial to use a buffer that does not contain primary amines. Buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are recommended.[6] Buffers containing primary amines, like Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.[6] If your protein is in a Tris- or glycine-containing buffer, a buffer exchange step is necessary before starting the labeling reaction.
Q4: How should I store this compound?
A4: this compound is sensitive to moisture and should be stored at -20°C with a desiccant.[3] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of moisture inside, which can lead to hydrolysis of the NHS ester.[5] For long-term storage of stock solutions, dissolve the reagent in an anhydrous organic solvent like DMSO or DMF and store at -20°C or -80°C.[1] It is best to prepare stock solutions fresh and discard any unused reconstituted reagent.[6]
Q5: How do I remove unreacted this compound after the labeling reaction?
A5: Unreacted this compound and reaction byproducts can be removed using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[8] The choice of method depends on the scale of your reaction and the properties of your labeled molecule. SEC is effective at separating the larger labeled protein from the smaller, unreacted crosslinker.[8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
Problem 1: Low Labeling Efficiency or No Reaction
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that the reaction buffer pH is between 7.2 and 8.5. Use a freshly calibrated pH meter. |
| Presence of Primary Amines in Buffer | Ensure the buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange into an appropriate buffer like PBS before the reaction. |
| Hydrolyzed/Inactive NHS Ester | NHS esters are moisture-sensitive. Always allow the reagent vial to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Do not store aqueous solutions of the reagent. |
| Insufficient Molar Excess of NHS Ester | The optimal molar excess of this compound to your protein is empirical. For dilute protein solutions (<1 mg/mL), a higher molar excess (20-50 fold) may be required. For more concentrated solutions (>5 mg/mL), a lower excess (5-10 fold) may be sufficient.[9] Start with a 10-20 fold molar excess and optimize. |
| Low Protein Concentration | Low protein concentrations can favor the competing hydrolysis reaction. If possible, perform the reaction with a protein concentration of at least 1-2 mg/mL.[9] |
| Inaccessible Primary Amines on the Protein | The primary amines on your protein may be sterically hindered or buried within the protein structure. Consider denaturing and refolding the protein if its activity can be recovered, or use a longer PEG linker to improve accessibility. |
| Short Reaction Time or Low Temperature | Reactions are typically run for 30-60 minutes at room temperature or 2 hours at 4°C. If labeling efficiency is low, try extending the incubation time or performing the reaction at room temperature instead of 4°C.[10] |
Problem 2: Protein Aggregation or Precipitation After Labeling
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Over-labeling | A high degree of labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation. Reduce the molar excess of the this compound in the reaction.[11] |
| High Protein Concentration | High protein concentrations increase the likelihood of intermolecular crosslinking and aggregation. Try reducing the protein concentration during the labeling reaction.[11] |
| Suboptimal Buffer Conditions | Ensure the pH and ionic strength of the buffer are optimal for your protein's stability. |
| Formation of Insoluble Aggregates | PEGylation can sometimes lead to the formation of soluble aggregates.[12] Analyze your sample using size-exclusion chromatography (SEC) to detect the presence of high molecular weight species. To mitigate this, you can try adding stabilizing excipients like sugars (sucrose, trehalose) or polyols (glycerol) to the reaction buffer.[11] |
Problem 3: Non-Specific Binding in Downstream Applications
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Presence of Unreacted NHS Ester | Ensure all unreacted this compound and its hydrolysis byproducts are removed after the labeling reaction. Use stringent purification methods like size-exclusion chromatography or extensive dialysis. |
| Hydrophobic or Ionic Interactions | The PEG linker or the conjugated molecule may be interacting non-specifically with other surfaces or proteins. Include blocking agents (e.g., BSA, Tween-20) in your downstream assay buffers. Adjusting the salt concentration or pH of the assay buffer can also help minimize non-specific ionic interactions. |
| Protein Aggregates | Aggregates of the labeled protein can cause high background signals. Purify the labeled conjugate using size-exclusion chromatography to remove aggregates before use in downstream applications. |
Quantitative Data Summary
The efficiency of this compound labeling is a balance between the desired amination reaction and the competing hydrolysis of the NHS ester. The following tables provide quantitative data on how reaction conditions can influence this balance.
Table 1: Effect of pH on the Half-life of NHS Esters
This table demonstrates the increased rate of hydrolysis of the NHS ester at higher pH values.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[6] |
| 8.6 | 4 | 10 minutes[6] |
Table 2: Recommended Starting Molar Excess of NHS Ester
The optimal molar ratio of NHS ester to protein is dependent on the protein concentration.
| Protein Concentration | Recommended Starting Molar Excess | Rationale |
| > 5 mg/mL | 5-10 fold | Higher protein concentration drives the reaction towards labeling.[9] |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling.[9] |
| < 1 mg/mL | 20-50 fold | A higher excess is needed to outcompete hydrolysis at lower protein concentrations.[9] |
Experimental Protocols
Protocol 1: General Labeling of a Protein with this compound
This protocol provides a general guideline. Optimization of the molar excess of the crosslinker and reaction time may be necessary for your specific protein.
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is in an amine-free buffer. If not, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Note: Do not store the stock solution in aqueous buffers.
-
-
Labeling Reaction:
-
Add the calculated volume of the 10 mM this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 20-fold).
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle rotation.
-
-
Quench the Reaction (Optional but Recommended):
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purify the Labeled Protein:
-
Remove the excess, unreacted this compound and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Alternatively, purify the conjugate by dialysis against an appropriate buffer.
-
-
Characterization and Storage:
-
Characterize the degree of labeling using appropriate methods (e.g., SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy if the label is a chromophore).
-
Store the purified labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol 2: Purification of PEGylated Proteins
The choice of purification method depends on the scale of the reaction and the desired purity.
A. Size-Exclusion Chromatography (SEC):
-
Principle: Separates molecules based on their size. The larger PEGylated protein will elute before the smaller, unreacted this compound.
-
Procedure:
-
Equilibrate an SEC column (e.g., Superdex 200 or Sephacryl S-300) with a suitable buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the protein elution profile using a UV detector at 280 nm.
-
Pool the fractions containing the purified PEGylated protein.
-
Analyze the purity of the pooled fractions by SDS-PAGE.
-
B. Ion-Exchange Chromatography (IEX):
-
Principle: Separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.[8]
-
Procedure:
-
Choose an appropriate IEX resin (anion or cation exchange) based on the pI of your protein.
-
Equilibrate the column with a low-salt starting buffer.
-
Load the sample onto the column.
-
Elute the bound proteins using a salt gradient.
-
Collect and analyze fractions by SDS-PAGE to identify the fractions containing the desired PEGylated species.
-
Visualizations
Caption: A typical experimental workflow for protein labeling with this compound.
Caption: A logical workflow for troubleshooting low labeling efficiency.
Caption: Probing the TNF-α signaling pathway with a Bis-PEG5-labeled antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. This compound, 756526-03-1 | BroadPharm [broadpharm.com]
- 5. furthlab.xyz [furthlab.xyz]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. neb.com [neb.com]
- 11. benchchem.com [benchchem.com]
- 12. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Bis-PEG5-NHS ester storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of Bis-PEG5-NHS ester. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the success of your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a homobifunctional crosslinking reagent.[1] It features two N-hydroxysuccinimide (NHS) ester groups at each end of a hydrophilic 5-unit polyethylene glycol (PEG) spacer.[2][3] Its main use is to covalently link molecules that contain primary amines (-NH₂), such as the lysine residues and N-termini of proteins, peptides, or amine-modified oligonucleotides.[2][4] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can help to reduce aggregation and potential immunogenicity.[5]
Q2: What are the optimal storage and handling conditions for this compound?
A2: To maintain its reactivity, this compound must be handled as a moisture-sensitive reagent.
-
Storage: Store the solid reagent at -20°C in a dark, desiccated environment.[2][4][5]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold powder, which would lead to hydrolysis.[6] For enhanced stability, it is also recommended to purge the vial with an inert gas like argon or nitrogen before resealing.[5]
Q3: Can I prepare a stock solution of this compound? If so, how should it be stored?
A3: Yes, you can prepare stock solutions, but they should be made immediately before use.[5][6] It is not recommended to store stock solutions for extended periods due to the hydrolytic instability of the NHS ester.[7] If you need to store a stock solution for a short period (a few days), dissolve the this compound in a high-quality, anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[6] Store these solutions at -20°C or -80°C under an inert gas atmosphere.[5][8] Avoid repeated freeze-thaw cycles.[8]
Q4: Which buffers and solvents are compatible with NHS ester reactions?
A4: The choice of buffer is critical for a successful conjugation reaction.
-
Recommended Buffers: Use amine-free buffers. Common choices include phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, and HEPES buffers. The optimal pH range for the reaction is typically 7.2-8.5.[9][10]
-
Incompatible Buffers: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[5][11] These will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[10]
-
Solvents for Stock Solutions: Use anhydrous DMSO or DMF.[6] Ensure the DMF is fresh and of high quality, as degraded DMF can contain dimethylamine, which will react with the NHS ester.[6]
Q5: What is NHS ester hydrolysis and why is it a concern?
A5: NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a non-reactive carboxylic acid. This reaction is the most common side reaction and a major competitor to the desired reaction with a primary amine.[5][12] If the NHS ester is hydrolyzed, it can no longer react with your target molecule, leading to low or no conjugation, and ultimately, experimental failure. The rate of hydrolysis increases significantly with increasing pH.[6][13]
Data Presentation
Table 1: Influence of pH and Temperature on the Stability of NHS Esters
This table summarizes the half-life of the NHS ester group at various pH values and temperatures, highlighting its susceptibility to hydrolysis.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4 - 5 hours | [9][13] |
| 7.0 | Room Temperature | Not specified | |
| 8.0 | Room Temperature | ~1 hour | [14][15] |
| 8.6 | 4 | 10 minutes | [9][13] |
Experimental Protocols
Protocol: General Procedure for Protein-Protein Crosslinking using this compound
This protocol provides a general method for crosslinking two proteins. Optimization of molar excess and reaction time may be necessary for your specific proteins.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Protein A and Protein B in Conjugation Buffer
-
Desalting columns or dialysis equipment
Procedure:
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening.
-
Prepare Crosslinker Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve ~5.3 mg in 1 mL of solvent.[7]
-
Prepare Protein Solution: Prepare a solution of your protein(s) at a concentration of 1-10 mg/mL in the Conjugation Buffer.[16]
-
Initiate Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[5] The final concentration of the organic solvent should be less than 10% of the total reaction volume to avoid protein denaturation.[16]
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[7] The optimal incubation time may need to be determined empirically.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.[5]
-
Purify the Conjugate: Remove excess, non-reacted crosslinker and quenching buffer byproducts using a desalting column or by dialysis against an appropriate buffer.[5][7]
-
Store Conjugate: Store the purified crosslinked protein under conditions that are optimal for the native proteins.
Troubleshooting Guide
Problem: Low or No Conjugation Efficiency
This is the most common issue encountered and can be traced back to several potential causes. Use the following guide and the decision tree below to diagnose the problem.
-
Cause 1: Hydrolyzed Reagent
-
Reason: The this compound is highly sensitive to moisture. Improper storage or handling can lead to hydrolysis, rendering it inactive.
-
Solution: Always allow the reagent vial to equilibrate to room temperature before opening. Use fresh, anhydrous solvents to prepare stock solutions and use them immediately. Do not store the reagent in an aqueous solution.[10] A simple reactivity test can be performed by measuring the absorbance of the NHS leaving group at 260-280 nm before and after intentional hydrolysis with a strong base.[11][17]
-
-
Cause 2: Incompatible Buffer
-
Cause 3: Incorrect pH
-
Reason: The reaction is pH-dependent. If the pH is too low (<7.2), the primary amines on your protein will be protonated and less reactive. If the pH is too high (>8.5), the rate of hydrolysis will be very rapid, deactivating the crosslinker.[10]
-
Solution: Carefully check and adjust the pH of your reaction buffer to be within the optimal range of 7.2-8.5.[10]
-
-
Cause 4: Low Reactant Concentration
-
Reason: In dilute protein solutions, the competing hydrolysis reaction can dominate over the desired crosslinking reaction.[9]
-
Solution: If possible, increase the concentration of your proteins in the reaction mixture.
-
-
Cause 5: Inaccessible Amine Groups
-
Reason: The primary amine groups on your protein of interest may be sterically hindered or buried within the protein's three-dimensional structure.
-
Solution: If you have structural information, assess the accessibility of lysine residues. If accessibility is an issue, you may need to consider a different crosslinking chemistry that targets other functional groups.
-
Visualizations
Caption: A workflow for the proper handling and use of this compound.
Caption: A decision tree to diagnose causes of low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 756526-03-1 | BroadPharm [broadpharm.com]
- 3. NHS-PEG5-NHS | CAS:756526-03-1 | Biopharma PEG [biochempeg.com]
- 4. 双-五聚乙二醇-琥珀酰亚胺酯 | Sigma-Aldrich [sigmaaldrich.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. broadpharm.com [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. nanocomposix.com [nanocomposix.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Characterizing Bis-PEG5-NHS Ester Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Bis-PEG5-NHS ester to create protein conjugates and analyzing them by SDS-PAGE.
Troubleshooting Guide
This guide addresses common problems encountered during the characterization of this compound conjugates by SDS-PAGE.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No shift in protein band after conjugation reaction | Inefficient Labeling: - Incorrect buffer pH. The optimal pH for NHS ester reactions is 7.0-8.5.[1][2][3] - Presence of primary amines (e.g., Tris, glycine) in the buffer, which compete with the protein for the NHS ester.[1][4] - Hydrolysis of the NHS ester due to improper storage or handling.[2] - Low concentration of protein or crosslinker. | Optimize Labeling Conditions: - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1] - Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or borate buffer. - Prepare fresh solutions of the this compound in an anhydrous solvent like DMSO or DMF immediately before use.[2] - Increase the molar excess of the crosslinker to the protein.[1] |
| Smearing or broad bands of the conjugated protein | PEG-SDS Interaction: The polyethylene glycol (PEG) chains can interact with SDS, leading to diffuse bands.[5][6][7] Extensive Crosslinking: High concentrations of the crosslinker can result in a heterogeneous mixture of conjugates with varying molecular weights, which appears as a smear.[8] | Modify Electrophoresis Conditions: - Consider using Native PAGE, which avoids the use of SDS and can provide better resolution for PEGylated proteins.[5][6][7] - Optimize the crosslinker-to-protein ratio to control the extent of conjugation. Staining: - Use a specialized staining method for PEGylated proteins, such as barium iodide staining, for better visualization.[9][10] |
| PEGylated protein runs at a much higher apparent molecular weight than expected | Hydrodynamic Radius: The PEG chains increase the hydrodynamic radius of the protein, causing it to migrate slower in the gel than an unmodified protein of the same mass. This can lead to an overestimation of the molecular weight.[7][11] | Interpretation: - Be aware that the apparent molecular weight on SDS-PAGE for PEGylated proteins is often higher than the calculated molecular weight.[7][11] - Use appropriate molecular weight markers and consider native PAGE for a more accurate assessment of size. |
| Faint or no visualization of PEGylated protein bands with Coomassie staining | Poor Staining: The PEG moiety can interfere with the binding of Coomassie dye to the protein, resulting in weak staining.[12] | Alternative Staining Methods: - Employ a reverse staining technique with zinc and imidazole salts, which is effective for detecting PEGylated proteins.[12] - Use a barium iodide staining protocol, which specifically stains the PEG portion of the conjugate.[9][10] |
| Presence of high molecular weight aggregates that do not enter the gel | Over-crosslinking: An excessive amount of this compound can lead to the formation of large, insoluble protein aggregates.[8] | Optimize Crosslinker Concentration: - Perform a titration experiment with varying molar ratios of the crosslinker to the protein to find the optimal concentration that yields soluble, crosslinked species without excessive aggregation. |
Frequently Asked Questions (FAQs)
1. What is a this compound, and what is it used for?
This compound is a homobifunctional crosslinking reagent.[2] It has two N-hydroxysuccinimide (NHS) ester groups at either end of a 5-unit polyethylene glycol (PEG) spacer.[2] NHS esters react with primary amines (like the side chain of lysine residues and the N-terminus of proteins) to form stable amide bonds.[3] This reagent is used to crosslink proteins to each other or to other molecules containing primary amines.
2. Why are my protein bands smeared after conjugation with this compound?
Smeared bands are a common issue when analyzing PEGylated proteins by SDS-PAGE. This is often due to the interaction between the PEG chains and the SDS detergent, which can lead to diffuse migration.[5][6][7] Additionally, extensive and random crosslinking can produce a wide range of different-sized conjugates, which appear as a smear rather than distinct bands.[8]
3. How can I improve the resolution of my PEGylated protein on a gel?
Native PAGE is a recommended alternative to SDS-PAGE for analyzing PEGylated proteins.[5][6] By omitting SDS, the problematic interactions between PEG and the detergent are avoided, often resulting in sharper bands and better resolution.[5][7]
4. Why can't I see my PEGylated protein with Coomassie Blue staining?
The PEG chains on the surface of the protein can hinder the binding of Coomassie dye, making visualization difficult.[12] More sensitive or specific staining methods are recommended, such as reverse staining with zinc and imidazole salts or barium iodide staining.[9][12]
5. What is the optimal pH for reacting this compound with my protein?
The optimal pH range for the reaction of NHS esters with primary amines is between 7.0 and 8.5.[1][2][3] Below this range, the primary amines are protonated and less reactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the conjugation.[1][3]
6. Which buffers should I avoid in my conjugation reaction?
Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][4][13] These molecules will compete with your protein for reaction with the NHS ester, leading to low conjugation efficiency.[1]
Experimental Protocols
Protocol for Protein Crosslinking with this compound
-
Buffer Preparation: Prepare a suitable reaction buffer that is free of primary amines, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.
-
Protein Solution: Dissolve your protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
Crosslinker Solution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO to a stock concentration of 10-20 mM.[2]
-
Reaction: Add a 20- to 50-fold molar excess of the crosslinker solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes.[14]
-
Analysis: Analyze the crosslinked products using SDS-PAGE.
Protocol for SDS-PAGE Analysis
-
Sample Preparation: Mix the crosslinked protein sample with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[15]
-
Gel Electrophoresis: Load the denatured samples and a molecular weight marker onto a polyacrylamide gel of an appropriate percentage for your protein of interest. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining:
-
Coomassie Staining: For general protein visualization, incubate the gel in Coomassie Brilliant Blue solution for at least 1 hour, followed by destaining until the bands are clearly visible.[16]
-
Barium Iodide Staining (for PEG):
-
After electrophoresis, immerse the gel in a 5% barium chloride solution for 10 minutes.
-
Rinse briefly with deionized water.
-
Immerse the gel in an iodine solution (e.g., 0.1 M iodine in 0.2 M potassium iodide) until brown bands appear against a yellow background.[10] This method specifically stains the PEG component.
-
-
Visualizations
Caption: Workflow for this compound conjugation and SDS-PAGE analysis.
Caption: Troubleshooting logic for common SDS-PAGE issues with PEGylated proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detection and molecular weight determination of polyethylene glycol-modified hirudin by staining after sodium dodecyl sulfate-polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. SDS-PAGE Troubleshooting: Why Are My Protein Bands Fuzzy? [synapse.patsnap.com]
- 16. Visualization of proteins in SDS PAGE gels [qiagen.com]
Validation & Comparative
A Head-to-Head Comparison: Bis-PEG5-NHS Ester Versus Other PEGylated Crosslinkers for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the development of bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapies. The linker not only connects the targeting moiety to the payload but also significantly influences the overall stability, solubility, and pharmacokinetic profile of the final product. This guide provides an in-depth comparison of Bis-PEG5-NHS ester with other PEGylated crosslinkers, offering a comprehensive overview of their performance based on available data, detailed experimental protocols, and visual workflows to inform your selection process.
Polyethylene glycol (PEG) linkers are widely incorporated in bioconjugation to enhance the therapeutic properties of proteins and other biomolecules. Their hydrophilic nature improves solubility, reduces aggregation, and can shield the conjugate from the immune system, thereby extending its circulation half-life. Among the various PEGylated crosslinkers, those featuring N-hydroxysuccinimide (NHS) esters are popular for their ability to efficiently react with primary amines on proteins. This guide will focus on the homobifunctional Bis-PEG-NHS ester series, with a particular emphasis on the widely used this compound, and compare it to alternatives with different PEG chain lengths and other reactive functionalities.
Performance Comparison of Bis-PEGn-NHS Esters
The length of the PEG spacer in a crosslinker is a crucial parameter that can impact several properties of the resulting bioconjugate. While direct, side-by-side quantitative comparisons across a range of Bis-PEGn-NHS esters are not always available in a single study, we can synthesize data from various sources to provide a comparative overview.
Table 1: Comparative Properties of Bis-PEGn-NHS Esters
| Property | Bis-PEG3-NHS Ester | This compound | Bis-PEG9-NHS Ester | Key Considerations & Inferred Trends |
| Molecular Weight | 444.39 g/mol | 532.50 g/mol | 708.71 g/mol | Increasing PEG length leads to a higher molecular weight, which can influence the hydrodynamic radius of the conjugate. |
| Spacer Arm Length | ~16.1 Å | ~21.7 Å | ~34.5 Å | Longer spacer arms can be beneficial for overcoming steric hindrance when conjugating large molecules. |
| Hydrophilicity | Good | Very Good | Excellent | Hydrophilicity generally increases with PEG chain length, leading to improved solubility of the conjugate and reduced aggregation.[1] This can be qualitatively assessed by contact angle measurements on PEGylated surfaces, where a lower contact angle indicates higher hydrophilicity. |
| Reaction Efficiency | High | High | High | The reactivity of the NHS ester is generally high towards primary amines (pH 7-9).[2][3] While not extensively documented in comparative studies, the reaction kinetics are expected to be similar across different PEG lengths, with minor potential influence from steric effects of longer chains. |
| Conjugate Stability | Good | Very Good | Excellent | Longer PEG chains can offer better protection against enzymatic degradation and proteolysis, potentially leading to increased in vivo stability.[1] However, the stability of the amide bond formed is inherently high for all NHS ester crosslinkers. |
Note: The data in this table is compiled from various sources and represents general trends.[4][5][6] Direct experimental comparisons under identical conditions are recommended for specific applications.
Homobifunctional vs. Heterobifunctional PEGylated Crosslinkers
Another important consideration is the functionality of the crosslinker. Homobifunctional crosslinkers, like this compound, have the same reactive group on both ends, making them suitable for single-step conjugation and polymerization. Heterobifunctional crosslinkers, on the other hand, possess two different reactive groups, allowing for sequential conjugation and offering greater control over the crosslinking process.
Table 2: Comparison of Homobifunctional and Heterobifunctional PEGylated Crosslinkers
| Feature | Homobifunctional (e.g., Bis-PEG5-NHS) | Heterobifunctional (e.g., Mal-PEG-NHS) |
| Reactive Groups | Two identical reactive groups (e.g., NHS ester)[6] | Two different reactive groups (e.g., Maleimide and NHS ester) |
| Conjugation Strategy | One-step reaction | Two-step, sequential reaction |
| Advantages | Simple and rapid conjugation. Useful for creating protein oligomers or for intramolecular crosslinking. | Allows for controlled conjugation of two different molecules, minimizing homodimerization.[7] Offers higher specificity in targeting different functional groups (e.g., amines and thiols). |
| Disadvantages | Can lead to a heterogeneous mixture of products, including polymers and aggregates, in intermolecular crosslinking.[5] | More complex, multi-step reaction protocol. |
| Common Applications | Protein-protein interaction studies, intramolecular crosslinking, polymerization. | Antibody-drug conjugate (ADC) synthesis, immobilizing proteins onto surfaces, creating defined bioconjugates.[7] |
Experimental Protocols
To provide a practical context for the use of these crosslinkers, detailed methodologies for key experiments are outlined below.
Protocol 1: Protein Crosslinking with Bis-PEGn-NHS Ester and Analysis by SDS-PAGE
This protocol describes a general procedure for crosslinking a protein to study dimerization or oligomerization.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Bis-PEGn-NHS ester (e.g., this compound)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE gels, buffers, and apparatus
-
Western blot apparatus and antibodies (if applicable)
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the Bis-PEGn-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.[8]
-
Crosslinking Reaction: Add a 20- to 100-fold molar excess of the crosslinker stock solution to the protein solution. The optimal ratio should be determined empirically.[9]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[2]
-
SDS-PAGE Analysis: Analyze the crosslinked products by SDS-PAGE. Monomeric, dimeric, and higher-order oligomeric forms of the protein will be separated based on their molecular weight.[10]
-
Western Blot Analysis (Optional): If specific detection is required, transfer the proteins to a membrane and perform a Western blot using an antibody against the protein of interest.[10]
Protocol 2: Assessment of Antibody-Drug Conjugate (ADC) Stability
This protocol provides a general workflow for evaluating the in vitro plasma stability of an ADC.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human or animal plasma
-
Phosphate-buffered saline (PBS)
-
ELISA plates and reagents for total antibody and conjugated antibody quantification
-
LC-MS system for free drug analysis
Procedure:
-
Incubation: Incubate the ADC in plasma at a concentration of 100 µg/mL at 37°C.[11]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[11]
-
Quantification of Total and Conjugated Antibody: Use an ELISA to measure the concentration of total antibody and the concentration of the antibody that still has the drug conjugated.[12]
-
Quantification of Free Drug: Use LC-MS to quantify the amount of cytotoxic drug that has been released from the antibody.
-
Data Analysis: Calculate the percentage of drug deconjugation over time to determine the stability of the ADC linker in plasma.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The dimerization of the Epidermal Growth Factor Receptor (EGFR) is a critical step in initiating downstream signaling cascades that regulate cell proliferation and survival. Chemical crosslinkers can be used to capture and study this dimerization process.[10][13]
Experimental Workflow for Protein Crosslinking Analysis
The following diagram illustrates a typical workflow for identifying protein-protein interactions using chemical crosslinkers and mass spectrometry.
Logical Workflow for Choosing a PEGylated Crosslinker
The selection of an appropriate PEGylated crosslinker depends on the specific application and the desired properties of the final conjugate.
Conclusion
The choice of a PEGylated crosslinker is a multifaceted decision that requires careful consideration of the specific application, the properties of the molecules to be conjugated, and the desired characteristics of the final product. This compound represents a versatile and widely used option that offers a good balance of hydrophilicity, spacer length, and reactivity for a variety of applications. However, for applications requiring greater control over the conjugation process, heterobifunctional linkers may be more appropriate. Furthermore, the length of the PEG chain should be optimized to achieve the desired balance between improved pharmacokinetics and retention of biological activity. By understanding the comparative performance of different PEGylated crosslinkers and utilizing the detailed protocols and workflows provided in this guide, researchers can make informed decisions to advance their bioconjugation and drug development efforts.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. precisepeg.com [precisepeg.com]
- 4. Bis-PEG3-NHS ester, 1314378-16-9 | BroadPharm [broadpharm.com]
- 5. Bis-PEG1-NHS ester, 65869-64-9 | BroadPharm [broadpharm.com]
- 6. Bis-PEG-NHS | AxisPharm [axispharm.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. broadpharm.com [broadpharm.com]
- 9. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. Analysis of epidermal growth factor receptor dimerization by BS³ cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Bis-PEG5-NHS Ester vs. Sulfo-SMCC for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinker is a critical determinant in the successful development of antibody conjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the antibody to the payload but also profoundly influences the conjugate's stability, solubility, and overall therapeutic efficacy. This guide provides an in-depth, objective comparison of two widely utilized crosslinkers: Bis-PEG5-NHS ester, a homobifunctional polyethylene glycol (PEG)-based linker, and Sulfo-SMCC, a heterobifunctional crosslinker. This comparison is supported by experimental protocols and data to facilitate an informed decision-making process for your conjugation needs.
Chemical Properties and Reaction Mechanisms
This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups, in this case, N-hydroxysuccinimide (NHS) esters. These NHS esters react with primary amines, such as the ε-amino group of lysine residues on the surface of antibodies, to form stable amide bonds. The polyethylene glycol (PEG) spacer is a key feature, imparting increased hydrophilicity to the final conjugate, which can mitigate aggregation and improve pharmacokinetic properties.[1]
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker containing both an NHS ester and a maleimide group.[2][3] The NHS ester reacts with primary amines on the antibody, while the maleimide group reacts specifically with sulfhydryl (thiol) groups, typically found on cysteine residues of a payload or another biomolecule. The "Sulfo" group is a sulfonate (-SO3) moiety on the NHS ring, which significantly increases the water solubility of the crosslinker, allowing for conjugation reactions in aqueous buffers without the need for organic co-solvents.[2]
Performance Comparison: A Data-Driven Analysis
The choice between this compound and Sulfo-SMCC hinges on the specific requirements of the final conjugate, including the nature of the payload, the desired drug-to-antibody ratio (DAR), and the intended application. The following tables summarize key performance parameters, drawing from established principles of bioconjugation chemistry.
| Feature | This compound | Sulfo-SMCC |
| Reactive Groups | Homobifunctional (2 x NHS ester) | Heterobifunctional (NHS ester, Maleimide) |
| Target Residues | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) and Sulfhydryls (e.g., Cysteine) |
| Resulting Bond | Amide | Amide and Thioether |
| Solubility | High due to PEG spacer | High due to Sulfo group |
| Spacer Arm | Flexible, hydrophilic PEG chain | Rigid cyclohexane, less flexible |
| Risk of Crosslinking | Higher (can link two antibodies) | Lower (sequential conjugation possible) |
Table 1. Qualitative Comparison of this compound and Sulfo-SMCC.
| Performance Metric | This compound | Sulfo-SMCC | Key Considerations |
| Conjugation Efficiency | Variable, dependent on accessible lysines. | Generally high and controllable with two-step reaction. | Reaction conditions (pH, temperature, molar ratio) must be optimized for both. |
| Drug-to-Antibody Ratio (DAR) | Heterogeneous, leading to a range of DARs. | More homogeneous DAR achievable with site-specific cysteine conjugation. | High DARs can lead to aggregation, especially with hydrophobic payloads. |
| Conjugate Stability | Amide bond is highly stable. | Thioether bond is stable, but maleimide adducts can undergo retro-Michael reaction leading to deconjugation.[4] | The stability of the maleimide linkage can be influenced by the local chemical environment.[5][6] |
| Hydrophilicity | Excellent, conferred by the PEG chain.[1] | Good, conferred by the sulfonate group. | Both help to counteract the hydrophobicity of many drug payloads, reducing aggregation. |
| Potential for Aggregation | Low, PEG chain helps to prevent aggregation. | Low, Sulfo group aids in solubility. | Hydrophobic payloads are a major driver of aggregation.[] |
| Impact on Antibody Activity | Can potentially modify lysines in the antigen-binding site. | Amine modification carries similar risks; cysteine modification is often more specific. | Site-specific conjugation strategies are preferred to minimize impact on antigen binding. |
Table 2. Quantitative Performance Comparison.
Experimental Protocols
Detailed and optimized protocols are essential for reproducible and efficient antibody conjugation. Below are representative protocols for conjugation with this compound and Sulfo-SMCC, followed by key analytical methods for characterization.
Antibody Conjugation with this compound (Homobifunctional)
This protocol outlines a one-step conjugation to primary amines on the antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Amine-containing payload
-
This compound
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound and the amine-containing payload to the antibody solution. The final concentration of DMSO should be kept below 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Remove excess linker, payload, and reaction byproducts by size exclusion chromatography (SEC) or dialysis.
-
Characterization: Characterize the purified conjugate for DAR, aggregation, and bioactivity.
Antibody Conjugation with Sulfo-SMCC (Heterobifunctional)
This protocol describes a two-step sequential conjugation, first to the antibody's amines and then to the payload's thiols.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Thiol-containing payload
-
Sulfo-SMCC
-
Reaction buffer (amine- and thiol-free)
-
Desalting columns
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Activation:
-
Prepare the antibody at 1-10 mg/mL in an amine-free buffer.
-
Dissolve Sulfo-SMCC in reaction buffer immediately before use.
-
Add a 10- to 20-fold molar excess of Sulfo-SMCC to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess Sulfo-SMCC using a desalting column.
-
-
Conjugation to Payload:
-
Immediately add the thiol-containing payload to the activated antibody. A 1.5- to 5-fold molar excess of the payload over the antibody is recommended.
-
Incubate for 1-2 hours at room temperature. The optimal pH for the maleimide-thiol reaction is 6.5-7.5.
-
-
Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like L-cysteine.
-
Purification: Purify the final conjugate using SEC or dialysis to remove unreacted payload and byproducts.
-
Characterization: Analyze the purified conjugate for DAR, aggregation, and bioactivity.
Key Characterization Assays
A. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including:
-
UV-Vis Spectroscopy: By measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug), the concentrations of both can be determined and the DAR calculated. This method requires that the drug has a unique absorbance peak.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, as each added payload increases the hydrophobicity of the conjugate.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can resolve species with different numbers of conjugated drugs, allowing for precise DAR calculation.
B. Assessment of Antibody Aggregation
Aggregation can impact the efficacy and safety of an antibody conjugate.
-
Size Exclusion Chromatography (SEC): SEC is the gold standard for quantifying aggregates.[8][9][10] It separates molecules based on their hydrodynamic radius, allowing for the detection of high molecular weight species (aggregates) and fragments.
C. In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells after treatment with the ADC.[11][12][13][14] A decrease in metabolic activity correlates with cell death.
D. Fc Receptor Binding Assay
Conjugation can potentially alter the conformation of the antibody's Fc region, affecting its interaction with Fc receptors and subsequent effector functions.
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These label-free techniques can be used to measure the binding affinity of the conjugated antibody to various Fc receptors.[15][16][17][18]
Conclusion and Recommendations
Both this compound and Sulfo-SMCC are effective crosslinkers for antibody conjugation, each with distinct advantages and disadvantages.
-
This compound is a good choice when a simple, one-step conjugation to lysine residues is desired and the inherent hydrophilicity and flexibility of a PEG spacer are beneficial. However, it carries a higher risk of antibody-antibody crosslinking and results in a more heterogeneous product.
-
Sulfo-SMCC offers greater control over the conjugation process through its heterobifunctional nature, enabling sequential reactions that minimize crosslinking and can lead to a more homogeneous product, especially when used with site-specific cysteine-engineered antibodies. Its water solubility is a significant practical advantage. The primary consideration is the potential for the thioether bond to be less stable in vivo compared to an amide bond.
The optimal choice will ultimately depend on the specific goals of the research or drug development program. For applications requiring a well-defined and homogeneous conjugate with a precisely controlled DAR, a heterobifunctional linker like Sulfo-SMCC is generally preferred. For applications where the benefits of a highly hydrophilic and flexible PEG spacer are paramount and a degree of heterogeneity is acceptable, This compound presents a viable option. It is strongly recommended to empirically test and optimize the chosen linker and conjugation strategy for each specific antibody-payload combination to achieve the desired product characteristics.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nicoyalife.com [nicoyalife.com]
- 16. vela-labs.at [vela-labs.at]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. bpsbioscience.com [bpsbioscience.com]
A Researcher's Guide to Validating Protein Conjugation with Bis-PEG5-NHS Ester Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The covalent conjugation of proteins with linker molecules is a cornerstone of modern biotherapeutics, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins with enhanced pharmacokinetic profiles, and other targeted therapies. The homobifunctional crosslinker, Bis-PEG5-NHS ester, offers a discrete polyethylene glycol (PEG) spacer of five units, providing a defined length for crosslinking primary amines on proteins. Validating the successful conjugation and characterizing the resulting products is a critical step in development and quality control.
This guide provides a comprehensive comparison of mass spectrometry (MS) with alternative analytical techniques for validating protein conjugation with this compound. We present detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate methods for their needs.
Mass Spectrometry: The Gold Standard for Conjugate Validation
Mass spectrometry has emerged as a premier analytical tool for the detailed characterization of protein conjugates due to its ability to provide precise mass measurements, identify conjugation sites, and determine the distribution of species.
Quantitative Performance Comparison: Mass Spectrometry vs. Alternatives
The choice of analytical technique depends on the specific information required, the nature of the bioconjugate, and available instrumentation. Below is a summary of the key performance metrics for mass spectrometry and its alternatives.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Primary Information | Precise mass, degree of conjugation, conjugation sites, sequence verification. | Degree of conjugation, assessment of drug load distribution and heterogeneity.[1] | Absolute molar mass, degree of conjugation, aggregation state. | Apparent molecular weight, purity, presence of high molecular weight species. | Quantification of conjugated protein, binding activity.[2] |
| Principle | Measures the mass-to-charge ratio of ionized molecules. | Separates molecules based on hydrophobicity.[3] | Separates molecules by hydrodynamic volume and measures light scattering to determine molar mass. | Separates molecules based on electrophoretic mobility (approximates size). | Antigen-antibody interaction for specific detection and quantification.[4] |
| Sensitivity | High (pmol to fmol) | Moderate | Moderate | Low (µg) | Very High (pg to ng) |
| Resolution | High (can resolve discrete PEG additions) | Moderate to High | Moderate | Low | Not applicable for resolution of species |
| Quantitative Accuracy | High | Moderate to High | High | Low (semi-quantitative) | High |
| Throughput | Moderate to High | High | Moderate | High | High |
In-Depth Look at Mass Spectrometry Techniques
Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are powerful techniques for analyzing protein conjugates, each with distinct advantages.[5]
MALDI-TOF MS
MALDI-TOF MS is a rapid and high-throughput technique ideal for determining the molecular weight of intact proteins and their conjugates.[6] It provides excellent information on molecular weight, heterogeneity, and the total amount and distribution of PEG on a protein.[6]
ESI-MS
ESI-MS, often coupled with liquid chromatography (LC-MS), is preferred for its automated workflow and detailed structural information.[6] It can accurately determine the mass of the conjugate and, through tandem MS (MS/MS), can be used to identify the specific amino acid residues that have been modified.[7]
Quantitative Comparison of MALDI-TOF and ESI-MS for PEGylated Protein Analysis
| Feature | MALDI-TOF MS | ESI-MS (LC-MS) |
| Primary Information | Average molecular weight, degree of PEGylation, heterogeneity.[6] | Accurate mass of intact conjugate, charge state distribution, identification of conjugation sites (with MS/MS).[7] |
| Sample Preparation | Co-crystallization with a matrix. | Infusion or LC elution in a volatile buffer. |
| Tolerance to Contaminants | More tolerant to salts and detergents. | Less tolerant to non-volatile salts and detergents. |
| Mass Accuracy | Good (typically within 0.1%) | Excellent (typically <10 ppm with high-resolution instruments) |
| Resolution | Good, can resolve discrete PEG units. | Excellent, can resolve isotopic distributions of large molecules. |
| Throughput | High | Moderate (depends on LC run time) |
| Fragmentation | In-source decay or post-source decay can provide some structural information. | Collision-induced dissociation (CID) or other fragmentation methods for detailed sequencing and site identification. |
Experimental Protocols
Protein Conjugation with this compound
This protocol outlines a general procedure for conjugating a protein with this compound. Optimization of the molar ratio of crosslinker to protein and reaction conditions may be necessary for specific applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the conjugation buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.
Protein conjugation and analysis workflow.
Mass Spectrometry Analysis of the Conjugate
Sample Preparation for MALDI-TOF MS:
-
Mix the purified conjugate solution (0.1-1 mg/mL) with a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio.
-
Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.
Sample Preparation for LC-ESI-MS:
-
Dilute the purified conjugate to an appropriate concentration (e.g., 0.1 mg/mL) in a mobile phase-compatible buffer (e.g., 0.1% formic acid in water).
-
Inject the sample onto a reversed-phase column (e.g., C4 or C8) suitable for protein analysis.
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
Comparative Analysis of Experimental Data
The following diagram illustrates a logical workflow for comparing different analytical techniques to validate protein conjugation.
Workflow for comparative validation of protein conjugation.
Conclusion
Validating protein conjugation with this compound is a multifaceted process that benefits from the application of orthogonal analytical techniques. Mass spectrometry, particularly when combined with liquid chromatography, offers the most comprehensive characterization, providing precise mass, the degree of conjugation, and the location of the modification. However, techniques such as SEC-MALS and HIC provide valuable complementary information regarding the aggregation state and distribution of conjugated species. For functional validation, ELISA remains an indispensable tool. By employing a combination of these methods, researchers can ensure a thorough and robust validation of their protein conjugates, a critical step in the development of novel biotherapeutics.
References
- 1. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 5. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. enovatia.com [enovatia.com]
A Comparative Guide to PEG Spacers in Homobifunctional Crosslinkers
In the realm of bioconjugation, the architecture of a crosslinker is as crucial as its reactive ends. Homobifunctional crosslinkers, which possess two identical reactive groups, are fundamental tools for linking proteins, preparing antibody-drug conjugates (ADCs), and stabilizing protein complexes. The spacer arm that bridges these reactive groups significantly influences the properties of the crosslinker and the final conjugate. This guide provides an in-depth comparison between homobifunctional crosslinkers featuring a polyethylene glycol (PEG) spacer and their non-PEGylated, hydrocarbon-based counterparts, supported by experimental insights.
Core Advantages of PEG Spacers
Polyethylene glycol (PEG) is a non-toxic, non-immunogenic, and hydrophilic polymer.[1] Incorporating discrete-length PEG units into the spacer arm of a crosslinker imparts several significant advantages over traditional hydrocarbon spacers.[2] These benefits directly address common challenges in bioconjugation, such as solubility, immunogenicity, and stability.
Enhanced Solubility and Reduced Aggregation
One of the most significant advantages of PEG spacers is the enhanced aqueous solubility they confer to both the crosslinking reagent and the resulting conjugate.[2][3][4][5] Many biomolecules, particularly those with hydrophobic regions, are prone to aggregation and precipitation during conjugation reactions when using hydrophobic crosslinkers.[6] The hydrophilic nature of the PEG chain helps to mitigate this by creating a hydration shell around the molecule, improving its solubility and stability in aqueous buffers.[3][7] This is especially critical in the development of ADCs, where hydrophobic payloads can induce aggregation; PEG linkers can mask this hydrophobicity, leading to more stable and effective conjugates.[8][9] In fact, when developing ADCs, using a hydrophilic PEG linker allows for a higher number of drug molecules to be attached to each antibody without causing the complex to precipitate.[6]
Minimized Immunogenicity
PEGylation is a well-established strategy for reducing the immunogenicity of therapeutic proteins and nanoparticles.[3][10] The flexible PEG chains create a protective hydrophilic shield around the conjugated molecule, masking potential antigenic epitopes from recognition by the immune system.[7][11] This "stealth" effect can lead to a longer circulation half-life and a reduced risk of adverse immune reactions.[4][7] Studies on biosynthetic gas vesicles (GVs), used as ultrasound contrast agents, showed that PEG-modified GVs elicited a significantly weaker immunogenic response compared to unmodified GVs.[12] However, it is important to note that in rare cases, pre-existing anti-PEG antibodies from prior exposure to PEG in consumer products can lead to rapid clearance or allergic reactions.[7][10]
Reduced Steric Hindrance and Increased Flexibility
The length and flexibility of the PEG spacer arm can be precisely controlled, allowing for optimized spatial separation between the conjugated molecules.[3] This separation minimizes steric hindrance, which can be crucial for preserving the biological activity and binding affinity of the conjugated proteins or antibodies.[13]
Comparative Data: PEGylated vs. Non-PEGylated Crosslinkers
The following tables summarize the key differences in performance and properties between homobifunctional crosslinkers with and without PEG spacers.
Table 1: Comparison of Physicochemical Properties
| Property | PEGylated Crosslinker (e.g., Bis-NHS-(PEG)n) | Non-PEGylated Crosslinker (e.g., DSS, BS³) | Rationale |
| Aqueous Solubility | High | Low to Moderate | The hydrophilic polyether backbone of PEG increases water solubility.[1][2][6] DSS is hydrophobic; BS³ is water-soluble due to sulfonyl groups, but the spacer is still hydrocarbon-based. |
| Spacer Arm Nature | Hydrophilic, Flexible | Hydrophobic, Rigid | PEG chains are known for their flexibility and hydrophilicity.[3] Alkyl chains are hydrophobic. |
| Reagent Handling | Can often be added directly to aqueous buffers. | Often requires dissolution in an organic solvent (e.g., DMSO, DMF) first.[14] | The inherent water solubility of PEGylated reagents simplifies reaction setup.[1] |
| Cell Membrane Permeability | Low (generally not membrane-permeable) | High (for non-sulfonated versions like DSS) | The hydrophilic PEG chain hinders passive diffusion across the hydrophobic cell membrane.[14] |
Table 2: Comparison of Biological Properties
| Property | PEGylated Conjugates | Non-PEGylated Conjugates | Supporting Evidence |
| Immunogenicity | Generally Reduced ("Stealth" Effect) | Potentially Immunogenic | PEG modification of gas vesicles significantly reduced their immunogenicity and clearance by macrophages.[12] While generally true, one study paradoxically found a PEG spacer increased the immunogenicity of a meningococcal conjugate vaccine by reducing the shielding effect of the carrier protein.[15] |
| Tendency for Aggregation | Reduced | Higher | In ADCs, PEG linkers can mask the hydrophobicity of cytotoxic drugs, improving physical stability and reducing aggregation under thermal stress.[8][9] Using homobifunctional reagents without a solubilizing spacer can lead to polymerization and precipitation.[6] |
| In Vivo Circulation Time | Generally Increased | Generally Shorter | The "stealth" effect conferred by PEGylation reduces clearance by the immune system and renal filtration, extending half-life.[5][7] |
Visualizing the Concepts
To better illustrate the differences and applications, the following diagrams outline the crosslinker structures, a typical experimental workflow, and the functional advantages of PEGylation.
Caption: Structural comparison of a non-PEGylated vs. a PEGylated crosslinker.
Caption: A typical workflow for crosslinking proteins with a PEGylated reagent.
Caption: How the core properties of PEG spacers lead to functional advantages.
Experimental Protocol: General Protein Crosslinking using Bis-NHS-(PEG)n
This protocol provides a general procedure for crosslinking amine-containing proteins using a homobifunctional PEGylated crosslinker with N-hydroxysuccinimide (NHS) ester reactive groups.
Materials
-
Protein Sample: 1-10 mg/mL of purified protein in an amine-free buffer.
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.0-8.0 (e.g., 0.1M phosphate, 0.15M NaCl, pH 7.2).[16] Avoid buffers containing primary amines like Tris or glycine.[16][17]
-
Crosslinker: Bis-NHS-(PEG)n (e.g., Bis-NHS-(PEG)₄). Equilibrate the vial to room temperature before opening to prevent moisture condensation.[14][17]
-
Solvent: Anhydrous (dry) dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[14][16]
-
Quenching Buffer: 1M Tris-HCl, pH 7.5, or 1M Glycine.
-
Purification: Desalting column or dialysis cassette appropriate for the protein size.[16][17]
Procedure
-
Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines, exchange it into the Conjugation Buffer using dialysis or a desalting column.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the Bis-NHS-(PEG)n reagent in DMSO or DMF to a final concentration of 10-250 mM.[14] For example, prepare a 10mM solution by dissolving ~5mg in 1mL of DMSO.[16] Do not prepare stock solutions for storage as the NHS-ester group readily hydrolyzes.[16][17]
-
Crosslinking Reaction: a. While gently stirring, add the Crosslinker Stock Solution to the protein solution. A 10- to 50-fold molar excess of crosslinker over the protein is a common starting point.[14] The optimal ratio must be determined empirically. b. The final concentration of the organic solvent (DMSO/DMF) in the reaction mixture should not exceed 10%.[16]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[14][16][17]
-
Quench Reaction: Stop the crosslinking reaction by adding Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1M Tris per 1 mL of reaction mixture).[14] Incubate for an additional 15 minutes at room temperature.[14] This step hydrolyzes and inactivates any unreacted NHS-ester groups.
-
Purification: Remove excess, unreacted crosslinker and reaction byproducts (e.g., N-hydroxysuccinimide) by passing the reaction mixture through a desalting column or by dialyzing against an appropriate buffer.[14][17]
-
Analysis: Analyze the crosslinking results using SDS-PAGE (to observe higher molecular weight bands corresponding to crosslinked species), mass spectrometry, or other relevant analytical techniques.
-
Storage: Store the purified conjugate under conditions that are optimal for the unmodified protein.[16][17]
Conclusion
The incorporation of PEG spacers into homobifunctional crosslinkers offers a powerful solution to many of the challenges faced in bioconjugation. Compared to traditional hydrocarbon spacers, PEG linkers provide superior solubility, reduced aggregation, and lower immunogenicity, all while maintaining the biological activity of the conjugated molecules through flexible spatial separation.[2][3][13] These advantages make PEGylated crosslinkers an invaluable tool for researchers and drug developers, particularly in the creation of stable and effective therapeutic conjugates like ADCs. While empirical optimization is always necessary, starting with a PEGylated crosslinker can significantly streamline development and improve the performance of the final bioconjugate.
References
- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. purepeg.com [purepeg.com]
- 6. youtube.com [youtube.com]
- 7. purepeg.com [purepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Use of Uniform PEG Compounds in the Design of ADCs | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Modification of PEG reduces the immunogenicity of biosynthetic gas vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. PEG as a spacer arm markedly increases the immunogenicity of meningococcal group Y polysaccharide conjugate vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
A Comparative Guide to Bis-PEG5-NHS Ester Crosslinked Complexes
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of success in applications ranging from the study of protein-protein interactions to the development of antibody-drug conjugates (ADCs) and novel biomaterials. This guide provides an objective comparison of Bis-PEG5-NHS ester, a popular amine-reactive crosslinker, with alternative technologies, supported by experimental data to inform the selection process.
Introduction to this compound
This compound is a homobifunctional crosslinking reagent featuring two N-hydroxysuccinimide (NHS) esters at either end of a five-unit polyethylene glycol (PEG) spacer.[1][2] The NHS esters readily react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3] The inclusion of a hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and immunogenicity.[3][4]
Alternative Crosslinking Technologies
A variety of alternative crosslinking strategies are available, each with distinct advantages and disadvantages. This guide will focus on three principal alternatives to this compound:
-
Non-PEGylated NHS Esters: These crosslinkers, such as Disuccinimidyl suberate (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3), also target primary amines but lack the PEG spacer.[5] They are often used as a baseline for comparison in crosslinking studies.
-
Maleimide-Based Crosslinkers: These reagents specifically target sulfhydryl (thiol) groups, primarily found on cysteine residues.[6] This specificity allows for more site-directed conjugation compared to the more abundant amine groups.
-
"Click Chemistry" Crosslinkers: This category encompasses bioorthogonal reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[7] These reactions offer high specificity and efficiency, even in complex biological media.
Quantitative Data Comparison
The selection of a crosslinker is often guided by its physical and chemical properties, reaction conditions, and performance characteristics. The following tables summarize these key parameters for this compound and its alternatives, based on data compiled from various sources.
Table 1: General Properties of Selected Crosslinkers
| Feature | This compound | Non-PEGylated NHS Ester (DSS/BS3) | Maleimide-Based (e.g., SMCC) | Click Chemistry (e.g., NHS-DBCO) |
| Target Functional Group | Primary amines (-NH2) | Primary amines (-NH2) | Sulfhydryls (-SH) | Bioorthogonal (Azide/Alkyne) |
| Spacer Arm Composition | Polyethylene Glycol (PEG) | Alkyl chain | Alkyl chain | Varies (often includes PEG) |
| Solubility | High in aqueous buffers | DSS: Low; BS3: High | Generally low (requires organic solvent) | Generally high |
| Cell Membrane Permeability | Impermeable | DSS: Permeable; BS3: Impermeable | Permeable | Generally impermeable |
Table 2: Reaction Conditions for Crosslinking
| Parameter | This compound | Non-PEGylated NHS Ester (DSS/BS3) | Maleimide-Based (e.g., SMCC) | Click Chemistry (e.g., NHS-DBCO) |
| Optimal Reaction pH | 7.0 - 9.0 | 7.0 - 9.0 | 6.5 - 7.5 | 4.0 - 9.0 (SPAAC) |
| Typical Reaction Time | 30 min - 2 hours | 30 min - 2 hours | 1 - 4 hours | 1 - 12 hours |
| Typical Reaction Temperature | 4°C to Room Temperature | 4°C to Room Temperature | Room Temperature | Room Temperature |
| Quenching Reagent | Tris, Glycine, or other primary amines | Tris, Glycine, or other primary amines | Cysteine, β-mercaptoethanol | Not typically required |
Table 3: Performance Characteristics of Crosslinking Chemistries
| Characteristic | This compound | Non-PEGylated NHS Ester (DSS/BS3) | Maleimide-Based (e.g., SMCC) | Click Chemistry (e.g., NHS-DBCO) |
| Bond Formed | Amide | Amide | Thioether | Triazole |
| Bond Stability | High | High | Moderate (susceptible to retro-Michael addition)[8] | Very High |
| Reaction Specificity | Moderate (targets all accessible primary amines) | Moderate (targets all accessible primary amines) | High (targets accessible sulfhydryls) | Very High (bioorthogonal) |
| Key Side Reaction | Hydrolysis of NHS ester | Hydrolysis of NHS ester | Hydrolysis of maleimide at pH > 7.5 | None (bioorthogonal) |
| Relative Efficiency | High | High | High | Very High |
| Impact on Protein Activity | Can be affected by modification of lysine in active sites | Can be affected by modification of lysine in active sites | Generally lower impact due to site-specificity | Lowest impact due to bioorthogonality |
| Immunogenicity | PEG spacer can reduce immunogenicity[4] | Can be immunogenic | Can be immunogenic | Generally low |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the chemical reactions and a general experimental workflow for comparing crosslinking efficiency.
Caption: Reaction mechanisms for NHS ester, maleimide, and click chemistry crosslinkers.
Caption: A general experimental workflow for comparing the efficiency of different crosslinkers.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols provide a starting point for protein crosslinking experiments and comparative analysis.
Protocol 1: General Protein Crosslinking with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0) at a concentration of 1-5 mg/mL.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette.
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[3]
-
Reaction Setup: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[3]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[3]
-
Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or by dialysis against a suitable buffer.
Protocol 2: Comparative Analysis of Crosslinking Efficiency
1. Crosslinking Reactions:
-
Prepare identical aliquots of your protein sample.
-
Perform crosslinking reactions in parallel for each crosslinker being tested (e.g., this compound, BS3, SMCC) following the appropriate reaction protocol for each.
-
Include a negative control with no crosslinker.
2. SDS-PAGE Analysis:
-
Mix a small aliquot of each quenched reaction mixture with SDS-PAGE loading buffer.
-
Run the samples on a polyacrylamide gel appropriate for the molecular weight of your protein and its potential crosslinked products.
-
Stain the gel (e.g., with Coomassie Brilliant Blue) and visualize the bands. The appearance of higher molecular weight bands in the crosslinked samples compared to the control indicates successful crosslinking. The intensity and distribution of these bands can provide a qualitative measure of crosslinking efficiency.
3. Mass Spectrometry (XL-MS) Analysis:
-
Sample Preparation:
-
Denature the crosslinked protein samples (e.g., with 8 M urea).
-
Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
-
Data Analysis:
Conclusion
The choice of crosslinker is a multifaceted decision that depends on the specific application, the properties of the biomolecules involved, and the desired outcome. This compound is a versatile and effective crosslinker for many applications, offering the benefits of a hydrophilic PEG spacer. However, for applications requiring site-specific conjugation, maleimide-based reagents may be more suitable. For the highest degree of specificity and efficiency, particularly in complex biological systems, click chemistry linkers are an excellent choice. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to select the optimal crosslinking strategy for their research goals.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. Bis-PEG-NHS - ADC Linkers | AxisPharm [axispharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. nbinno.com [nbinno.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative Analysis of Chemical Cross-Linking Mass Spectrometry Data Indicates That Protein STY Residues Rarely React with N-Hydroxysuccinimide Ester Cross-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cleavable vs. Non-Cleavable Crosslinkers for Protein Interaction Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is a critical determinant in the success of protein interaction studies, antibody-drug conjugate (ADC) development, and other bioconjugation applications. The choice between a cleavable and a non-cleavable crosslinker fundamentally dictates the experimental workflow and the nature of the data that can be obtained.
This guide provides an objective comparison of two major classes of crosslinkers, featuring the non-cleavable Bis-PEG5-NHS ester and a representative cleavable counterpart, Dithiobis(succinimidyl propionate) (DSP). This analysis is supported by a summary of key performance characteristics, detailed experimental protocols, and workflow visualizations to aid in the selection of the optimal tool for your research needs.
At a Glance: Cleavable vs. Non-Cleavable Crosslinkers
The primary distinction between these two classes of reagents lies in the stability of the covalent bond they form between interacting molecules. Non-cleavable crosslinkers, such as this compound, create a permanent linkage. In contrast, cleavable crosslinkers contain a labile bond within their spacer arm—often a disulfide bond in the case of DSP—that can be broken under specific chemical conditions. This fundamental difference has significant implications for experimental design and downstream analysis, particularly in applications involving mass spectrometry.
Quantitative Data Comparison
The following table summarizes the key characteristics and expected performance of this compound (a non-cleavable crosslinker) and DSP (a cleavable crosslinker).
| Feature | This compound (Non-Cleavable) | Dithiobis(succinimidyl propionate) (DSP) (Cleavable) |
| Linkage Type | Permanent, stable amide bonds | Reversible disulfide bond, cleavable with reducing agents (e.g., DTT, TCEP) |
| Primary Applications | Co-immunoprecipitation (Co-IP), affinity purification, stabilizing protein complexes for SDS-PAGE analysis | Crosslinking-Mass Spectrometry (XL-MS), enrichment of crosslinked peptides, multi-stage MS analysis |
| Advantages | High stability, well-established protocols, straightforward for stabilizing transient interactions | Simplifies mass spectrometry data analysis, reduces false-positive identifications, allows for enrichment of crosslinked species |
| Disadvantages | Can complicate mass spectrometry analysis of crosslinked peptides | Potentially lower stability in certain cellular environments, requires an additional cleavage step in the workflow |
| Spacer Arm Length | ~21.7 Å | 12.0 Å |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester (amine-reactive) | N-hydroxysuccinimide (NHS) ester (amine-reactive) |
| Solubility | Water-soluble | Soluble in organic solvents (e.g., DMSO, DMF), membrane permeable |
| Expected Protein Yield in Co-IP | High, due to the stability of the crosslink throughout the procedure | Potentially lower if the disulfide bond is inadvertently reduced during the procedure |
| Number of Identified Interactors in MS | Can be challenging to identify crosslinked peptides due to their increased mass and complex fragmentation patterns | Generally higher due to the ability to separate the crosslinked peptides before MS/MS analysis, simplifying data interpretation.[1] |
Experimental Protocols
The following are detailed protocols for a co-immunoprecipitation (Co-IP) experiment followed by mass spectrometry (MS) analysis, comparing the workflows for this compound and DSP.
Protocol 1: Co-Immunoprecipitation with this compound (Non-Cleavable)
Materials:
-
Cells expressing the protein of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound (freshly prepared stock solution in anhydrous DMSO)
-
Primary antibody against the protein of interest
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Neutralization Buffer (if using low pH elution)
-
Urea digestion buffer for MS sample preparation
Procedure:
-
Cell Culture and Harvest: Culture cells to the desired confluency. Wash the cells twice with ice-cold PBS and harvest by centrifugation.
-
Crosslinking: Resuspend the cell pellet in PBS at a concentration of approximately 1x10^7 cells/mL. Add the this compound stock solution to a final concentration of 1-2 mM. Incubate for 30 minutes at room temperature with gentle rotation.
-
Quenching: Quench the crosslinking reaction by adding Tris-HCl (pH 7.5) to a final concentration of 20 mM. Incubate for 15 minutes at room temperature.
-
Cell Lysis: Pellet the cells and resuspend in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Immunoprecipitation: Transfer the supernatant to a new tube. Add the primary antibody and incubate for 2-4 hours at 4°C with gentle rotation. Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with Wash Buffer.
-
Elution: Elute the protein complexes from the beads using Elution Buffer. If using a low pH buffer, neutralize the eluate with Neutralization Buffer.
-
Sample Preparation for Mass Spectrometry: Denature the eluted proteins in a urea-based buffer. The sample can then be processed for in-solution or in-gel digestion with trypsin. The resulting peptides are then analyzed by LC-MS/MS.
Protocol 2: Co-Immunoprecipitation with DSP (Cleavable)
Materials:
-
Same as Protocol 1, with DSP replacing this compound.
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
Procedure:
-
Cell Culture, Harvest, Crosslinking, Quenching, and Cell Lysis: Follow steps 1-4 of Protocol 1, substituting DSP for this compound. A final concentration of 1-2 mM DSP is typically used.[2]
-
Immunoprecipitation and Washing: Follow steps 5 and 6 of Protocol 1.
-
Elution and Cleavage:
-
Option A (On-bead cleavage): After the final wash, resuspend the beads in a buffer containing a reducing agent (e.g., 50 mM DTT in 50 mM Ammonium Bicarbonate). Incubate for 30 minutes at 37°C to cleave the disulfide bond in the DSP crosslinker. Pellet the beads and collect the supernatant containing the released interacting proteins.
-
Option B (Elution followed by cleavage): Elute the crosslinked complexes from the beads using a non-reducing elution buffer (e.g., low pH glycine buffer). Then, add a reducing agent to the eluate to cleave the crosslinker.
-
-
Sample Preparation for Mass Spectrometry: The eluted and cleaved proteins are then processed for trypsin digestion and LC-MS/MS analysis as in Protocol 1. The key difference is that the crosslinked peptides will be separated into their individual components, simplifying their identification.[1]
Mandatory Visualization
Caption: General experimental workflow for co-immunoprecipitation with crosslinking.
Caption: Mechanism of action for non-cleavable vs. cleavable crosslinkers.
References
Safety Operating Guide
Bis-PEG5-NHS ester proper disposal procedures
Proper disposal of Bis-PEG5-NHS ester is crucial for maintaining laboratory safety and environmental compliance. As this compound contains reactive N-hydroxysuccinimide (NHS) ester groups, the primary disposal strategy involves the hydrolysis (quenching) of these groups prior to collection as chemical waste. The polyethylene glycol (PEG) component is biodegradable, but it should not be released into wastewater systems as it can impact treatment processes[1][2].
This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All waste generated from the use of this compound must be treated as chemical waste and segregated from regular trash[3].
Table 1: Personal Protective Equipment (PPE) and Handling Summary
| Item | Specification |
| Eye Protection | Safety glasses or goggles[3]. |
| Hand Protection | Nitrile or other chemically resistant gloves[3]. |
| Protective Clothing | Lab coat[3]. |
| Respiratory Protection | For handling solid powder, a dust mask (e.g., N95) is recommended[3]. |
| Storage (Unused) | Store at -20°C in a tightly sealed container, protected from moisture[4][5]. Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which can hydrolyze the reactive NHS ester[6]. |
| Waste Containers | Use designated, clearly labeled, and sealed hazardous waste containers made of a material compatible with the solvents used (e.g., high-density polyethylene for solutions in DMSO or DMF)[3]. |
Disposal Procedures: A Step-by-Step Guide
The correct disposal method for this compound depends on its form: unused solid powder, aqueous solutions from reactions, concentrated organic solutions, or contaminated labware.
Experimental Protocol: Quenching of Aqueous this compound Waste
This protocol details the method for hydrolyzing the reactive NHS ester in aqueous solutions before collection. The hydrolysis of NHS esters is accelerated at a slightly basic pH[4][7][8].
-
Objective: To safely neutralize the reactivity of this compound in aqueous waste streams.
-
Materials:
-
Aqueous waste solution containing this compound.
-
A suitable buffer, such as sodium bicarbonate, or a dilute base (e.g., 0.1 M NaOH).
-
pH indicator strips or a pH meter.
-
Designated aqueous hazardous waste container.
-
-
Methodology:
-
Measure the pH of the aqueous waste solution.
-
Adjust the pH to a range of 7.0 to 8.5. If the solution is acidic, add a small amount of sodium bicarbonate or another suitable buffer to raise the pH[3].
-
Allow the solution to stand at room temperature for several hours, or preferably overnight. This incubation period ensures the complete hydrolysis of the reactive NHS ester groups[3].
-
After incubation, transfer the quenched solution to the designated aqueous hazardous waste container.
-
Ensure the container is properly labeled and sealed for collection by your institution's environmental health and safety department.
-
Waste Stream Management
The following diagram and procedures outline the decision-making process for managing different forms of this compound waste.
Caption: Disposal workflow for different forms of this compound waste.
A. Unused or Expired Solid this compound
-
Do Not Dispose in Regular Trash: The solid powder must never be discarded in the regular trash[3].
-
Collection: Place the original vial containing the unused or expired product into your designated hazardous chemical waste container[3].
B. Concentrated Solutions (e.g., in DMSO or DMF)
-
No Drain Disposal: Never dispose of concentrated solutions containing this compound down the drain[3]. Organic solvents like DMSO and DMF are unsuitable for sewer disposal[3].
-
Collection: Collect all concentrated stock solutions in a sealed, labeled hazardous waste container compatible with the solvent[3]. Discard unused solutions after use, as storing them is discouraged[4].
C. Dilute Aqueous Solutions (from labeling reactions)
-
Quench First: Before collection, ensure the reactive NHS ester is fully hydrolyzed by following the quenching protocol detailed above[3].
-
Collection: After quenching, transfer the solution to your designated aqueous hazardous waste container[3].
D. Contaminated Labware and Debris (e.g., pipette tips, gloves)
-
Solid Waste Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected in a designated solid hazardous waste container[3].
Final Disposal Steps
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department[3].
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Collection: Contact your institution's EHS department to arrange for the pickup and final disposal of your hazardous waste containers[3]. Always follow all institutional and local regulations for waste accumulation and disposal[1][2].
References
- 1. youtube.com [youtube.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound, 756526-03-1 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Essential Safety and Operational Guide for Handling Bis-PEG5-NHS Ester
This guide provides crucial safety and logistical information for the proper handling and disposal of Bis-PEG5-NHS ester, a homobifunctional crosslinker used in bioconjugation. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
For Researchers, Scientists, and Drug Development Professionals: The following step-by-step guidance is designed to directly address operational questions and establish safe laboratory practices when working with this compound.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, a comprehensive approach to personal protection is mandatory to prevent inhalation, skin, and eye contact.[1][2]
| PPE Category | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards.[3] A face shield should be worn over safety goggles when there is a significant risk of splashing or when handling larger quantities.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable chemical-resistant gloves are required.[4] Inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical is suspected.[3] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect against skin exposure.[1][4] |
| Respiratory Protection | Dust Mask or Respirator | When handling the solid powder form of this compound, a dust mask (e.g., N95) or a fitted respirator is recommended to prevent inhalation.[2][4] The use of a respirator may require institutional training and fit-testing.[3] |
Operational Procedures for Safe Handling
This compound is sensitive to moisture and should be handled with care to prevent hydrolysis of the reactive NHS ester groups.[5][6][7]
Storage and Preparation of Solutions:
-
Storage: Store this compound at -20°C in a desiccated environment.[5][8][9]
-
Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture onto the product.[5][7]
-
Solvent Selection: Prepare solutions in anhydrous, amine-free solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[5][9]
-
Immediate Use: Solutions of this compound should be prepared fresh for each use, as the NHS ester is susceptible to hydrolysis in aqueous media, with the rate of hydrolysis increasing with pH.[5][6][10] Do not store stock solutions in aqueous buffers.[5] If a stock solution in an anhydrous solvent is prepared, it should be used promptly.[5]
Reaction Conditions:
-
The optimal pH range for the reaction of NHS esters with primary amines is 7.0–7.5.[5]
-
Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the intended reaction.[7] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a suitable reaction buffer.[10]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused solid, solutions, and labware (e.g., pipette tips, tubes, gloves), should be treated as chemical waste.[4]
-
Use a designated, clearly labeled, and sealed waste container made of a material compatible with the solvents used.[4]
Managing Different Waste Streams:
| Waste Type | Disposal Procedure |
| Unused or Expired Solid | Collect the original vial in a designated chemical waste container. Do not dispose of it in the regular trash.[4] |
| Concentrated Solutions in Organic Solvents | Collect in a designated solvent waste container. |
| Dilute Aqueous Solutions from Reactions | Before disposal, quench the reactive NHS ester by adjusting the pH to a neutral or slightly basic level (pH 7-8.5) and allowing it to stand for several hours to facilitate hydrolysis.[4] Collect the quenched solution in an aqueous hazardous waste container.[4] Do not dispose of down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.[4] |
| Contaminated Labware and Debris | Collect all solid waste that has come into contact with this compound in a designated solid hazardous waste container.[4] |
Always consult with your institution's EHS department for specific guidance on chemical waste disposal.[4][11]
Workflow for Handling and Disposal of this compound
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
- 1. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 2. hazmatschool.com [hazmatschool.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Bis(NHS)PEG5 | 756526-03-1 [sigmaaldrich.com]
- 9. This compound, 756526-03-1 | BroadPharm [broadpharm.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
